S6K1-IN-DG2
Description
Properties
Molecular Formula |
C16H17BrN6O |
|---|---|
Molecular Weight |
389.25 g/mol |
IUPAC Name |
3-bromo-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C16H17BrN6O/c1-24-12-5-3-2-4-11(12)22-6-8-23(9-7-22)16-13-14(17)20-21-15(13)18-10-19-16/h2-5,10H,6-9H2,1H3,(H,18,19,20,21) |
InChI Key |
CQXAPCMYRSTDGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC=NC4=NNC(=C43)Br |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
S6K1 Inhibitor DG2; S6K1-Inhibitor-DG2; S6K1InhibitorDG2; S6K1-IN-DG2; S6K1 IN DG2; S6K1INDG2; |
Origin of Product |
United States |
Foundational & Exploratory
S6K1-IN-DG2: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
S6K1-IN-DG2, also identified as compound 66, is a potent and selective inhibitor of the 70-kDa ribosomal protein S6 kinase 1 (S6K1). As a member of the pyrazolopyrimidine class of inhibitors, it demonstrates significant potential in the modulation of the PI3K/AKT/mTOR signaling pathway, a critical cascade implicated in cancer and other proliferative diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical potency, kinase selectivity, and cellular activity. Detailed experimental methodologies and signaling pathway diagrams are presented to facilitate a deeper understanding for research and drug development applications.
Introduction to S6K1 and its Role in Cellular Signaling
Ribosomal protein S6 kinase 1 (S6K1) is a serine/threonine kinase that functions as a key downstream effector of the mammalian target of rapamycin complex 1 (mTORC1). The mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Upon activation by various stimuli such as growth factors and nutrients, mTORC1 phosphorylates and activates S6K1. Activated S6K1, in turn, phosphorylates a multitude of substrates, including the 40S ribosomal protein S6 (S6), which leads to the enhancement of protein synthesis and cell growth. Dysregulation of the mTOR/S6K1 pathway is a common feature in many human cancers, making S6K1 an attractive target for therapeutic intervention.
Biochemical Profile of this compound
This compound is a highly potent inhibitor of S6K1. While specific data for this compound is limited in publicly accessible literature, data for a lead compound from the same pyrazolopyrimidine series, compound 13c, provides strong indicative values.
| Parameter | Value | Reference |
| Target | p70S6K (S6K1) | [1][2] |
| IC50 | < 100 nM | |
| Representative IC50 (Compound 13c) | 2 nM | [3] |
Table 1: Biochemical Potency of the Pyrazolopyrimidine Series of S6K1 Inhibitors
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The pyrazolopyrimidine series, from which this compound originates, has demonstrated notable selectivity for S6K1 over other related kinases.
| Kinase | IC50 (nM) | Selectivity (Fold vs. S6K1) | Reference |
| S6K1 | 2 | 1 | [3] |
| Rsk2 | 68 | 34 | [3] |
| PKA | 42 | 21 | [3] |
| AKT1 | 371 | 185.5 | [3] |
| AKT2 | 3021 | 1510.5 | [3] |
Table 2: Kinase Selectivity Profile of a Representative Pyrazolopyrimidine S6K1 Inhibitor
Mechanism of Action in Cellular Context
This compound exerts its biological effects by inhibiting the kinase activity of S6K1 within the cell. This leads to a reduction in the phosphorylation of its downstream substrates, most notably the ribosomal protein S6. The inhibition of S6 phosphorylation serves as a reliable biomarker for target engagement in cellular assays.
Signaling Pathway
The following diagram illustrates the canonical PI3K/AKT/mTOR/S6K1 signaling pathway and the point of intervention for this compound.
Caption: PI3K/AKT/mTOR/S6K1 signaling pathway and inhibition by this compound.
In Vivo Efficacy
Preclinical studies on the lead compound from the pyrazolopyrimidine series, 13c, have demonstrated significant anti-tumor efficacy in xenograft models. These findings suggest that this compound is likely to exhibit similar in vivo activity.[4]
| Parameter | Details | Reference |
| Animal Model | PC3 prostate cancer cell line xenografts | [3] |
| Reported Efficacy | Promising efficacy | [3] |
Table 3: In Vivo Efficacy of a Representative Pyrazolopyrimidine S6K1 Inhibitor
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize S6K1 inhibitors like this compound.
p70S6K (S6K1) Biochemical Assay
This protocol is designed to determine the in vitro inhibitory activity of a compound against purified S6K1 enzyme.
Materials:
-
Recombinant human p70S6K enzyme
-
S6Ktide (a synthetic peptide substrate)
-
ATP
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (or test compound)
-
Kinase detection reagent (e.g., ADP-Glo™)
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.
-
Add the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the S6K1 enzyme to all wells except for the negative control.
-
Initiate the kinase reaction by adding a mixture of the S6Ktide substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a kinase detection reagent according to the manufacturer's protocol.
-
Calculate the percent inhibition for each concentration of the inhibitor and determine the IC₅₀ value using a non-linear regression curve fit.
Cellular Assay: Western Blot for Phospho-S6
This protocol is used to assess the ability of this compound to inhibit S6K1 activity in a cellular context by measuring the phosphorylation of its downstream target, S6.
Materials:
-
Cancer cell line (e.g., PC3)
-
Cell culture medium and supplements
-
This compound (or test compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-S6 (Ser235/236) and anti-total S6
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-S6 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total S6 to confirm equal protein loading.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the discovery and characterization of a novel kinase inhibitor.
Caption: A typical workflow for kinase inhibitor discovery and development.
Conclusion
This compound is a potent and selective pyrazolopyrimidine inhibitor of S6K1. Its mechanism of action involves the direct inhibition of S6K1 kinase activity, leading to the suppression of downstream signaling, including the phosphorylation of ribosomal protein S6. This targeted inhibition results in the attenuation of cell growth and proliferation, as demonstrated in preclinical models. The data presented in this guide, largely representative of the lead compounds from its chemical series, underscores the potential of this compound as a valuable research tool and a promising candidate for further therapeutic development in oncology and other diseases driven by aberrant mTOR/S6K1 signaling.
References
S6K1-IN-DG2: A Potent and Selective Inhibitor of p70S6 Kinase 1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ribosomal protein S6 kinase 1 (S6K1), also known as p70S6K, is a critical serine/threonine kinase that functions as a key downstream effector of the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a central regulator of cell growth, proliferation, protein synthesis, and metabolism. Dysregulation of the mTOR/S6K1 axis has been implicated in a wide range of human diseases, including cancer, metabolic disorders such as diabetes and obesity, and neurodegenerative diseases like Alzheimer's. Consequently, S6K1 has emerged as a significant therapeutic target for drug discovery. S6K1-IN-DG2, also referred to as DG2, is a potent and selective, ATP-competitive, and reversible inhibitor of S6K1, making it a valuable tool for studying the physiological and pathological roles of this kinase.
Core Function and Mechanism of Action
This compound exerts its inhibitory function by competing with ATP for binding to the active site of the S6K1 enzyme. This direct competition prevents the transfer of a phosphate group from ATP to S6K1's substrates, thereby blocking its catalytic activity. The primary role of activated S6K1 is to phosphorylate a number of downstream targets, most notably the 40S ribosomal protein S6 (rpS6). Phosphorylation of rpS6 enhances the translation of a specific class of mRNAs known as 5' terminal oligopyrimidine (5'TOP) tracts, which encode for components of the translational machinery itself, such as ribosomal proteins and elongation factors. By inhibiting S6K1, this compound effectively halts this process, leading to a reduction in protein synthesis and subsequent effects on cell growth and proliferation.
Quantitative Data Summary
This compound has been characterized as a highly potent and selective inhibitor of S6K1. The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Target | Assay Type | Notes | Reference |
| IC50 | 9.1 nM | S6K1 (p70S6K1) | In vitro kinase assay | ATP-competitive and reversible inhibitor. | [1] |
| IC50 | < 100 nM | p70S6K | In vitro kinase assay | [2] | |
| IC50 | 22 µM | Akt | In vitro kinase assay | Demonstrates ~2,400-fold selectivity for S6K1 over Akt. | [1] |
| Cellular Activity | Complete block of rpS6-Ser240/244 phosphorylation at 2.5 µM | Endogenous S6K1 | L6 cells | Does not induce phosphorylation of Akt at Thr308 and Ser473. | [1] |
S6K1 Signaling Pathway and Inhibition by this compound
The activation of S6K1 is a multi-step process initiated by various upstream signals, including growth factors and nutrients, which converge on the mTOR complex 1 (mTORC1). Activated mTORC1 phosphorylates S6K1 at multiple sites, which in turn leads to its full activation. Once active, S6K1 phosphorylates a range of substrates to regulate cellular processes. This compound directly targets the kinase domain of S6K1, preventing these downstream phosphorylation events.
Experimental Protocols
The characterization of S6K1 inhibitors like this compound typically involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Luminescence-Based Kinase Assay (ADP-Glo™ Assay)
This assay quantifies S6K1 activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human S6K1 enzyme
-
S6K1 substrate peptide
-
ATP solution
-
Kinase assay buffer
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup:
-
Add 2.5 µL of the diluted this compound or DMSO (for control wells) to the assay plate.
-
Prepare a 2x kinase/substrate mixture containing S6K1 enzyme and the substrate peptide in kinase assay buffer. Add 5 µL of this mixture to each well.
-
Initiate the kinase reaction by adding 2.5 µL of a 4x ATP solution. The final reaction volume will be 10 µL.
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for S6K1 Activity (Western Blotting)
This method assesses the ability of this compound to inhibit S6K1 activity within a cellular context by measuring the phosphorylation of its downstream target, rpS6.
Materials:
-
Cell line of interest (e.g., L6 myotubes)
-
Cell culture medium and supplements
-
This compound dissolved in DMSO
-
Stimulating agent (e.g., insulin or serum)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-rpS6 (Ser240/244), anti-total rpS6, anti-phospho-Akt (Thr308 and Ser473), anti-total Akt, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and grow to the desired confluency.
-
Serum-starve the cells for a specified period (e.g., 4-16 hours) to reduce basal S6K1 activity.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the S6K1 pathway by adding a stimulating agent (e.g., insulin at 100 nM) for 30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein lysates to the same concentration and denature by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control.
-
High-Throughput Screening Workflow for S6K1 Inhibitors
The discovery of novel S6K1 inhibitors often begins with a high-throughput screening (HTS) campaign. The following diagram illustrates a typical workflow for identifying and characterizing S6K1 inhibitors.
Conclusion
This compound is a valuable research tool for elucidating the complex roles of S6K1 in health and disease. Its high potency and selectivity make it suitable for a range of in vitro and cellular studies aimed at understanding the downstream consequences of S6K1 inhibition. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the function of S6K1 and to evaluate the therapeutic potential of targeting this key kinase in various pathological contexts.
References
An In-depth Technical Guide to the Downstream Signaling Targets of S6K1-IN-DG2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the downstream signaling targets of the Ribosomal Protein S6 Kinase 1 (S6K1) and the effects of the inhibitor S6K1-IN-DG2. This document is intended for researchers, scientists, and drug development professionals working in the fields of cell signaling, oncology, and metabolic diseases.
Introduction to S6K1 Signaling
Ribosomal protein S6 kinase 1 (S6K1) is a serine/threonine kinase that plays a crucial role in cell growth, proliferation, and metabolism.[1] It is a key downstream effector of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[2] Dysregulation of the S6K1 signaling cascade is implicated in a variety of human diseases, including cancer, diabetes, and obesity.
Activation of S6K1 is a multi-step process involving phosphorylation at several key residues. mTORC1 phosphorylates S6K1 on its hydrophobic motif (Threonine 389), which is a critical step for its activation.[2] Subsequently, 3-phosphoinositide-dependent protein kinase 1 (PDK1) phosphorylates the activation loop at Threonine 229, leading to full enzymatic activity.[1]
Once activated, S6K1 phosphorylates a multitude of downstream substrates, thereby regulating various cellular processes. The most well-characterized substrates include components of the translational machinery, leading to increased protein synthesis.
Downstream Signaling Targets of S6K1
Activated S6K1 orchestrates a complex signaling network by phosphorylating a diverse array of downstream targets. These substrates are involved in critical cellular functions, including protein synthesis, cell growth, and metabolism.
Key Downstream Targets of S6K1:
-
Ribosomal Protein S6 (rpS6): As its name suggests, one of the primary and most well-established substrates of S6K1 is the 40S ribosomal protein S6 (rpS6).[3] S6K1 phosphorylates rpS6 at multiple serine residues (S235/236, S240/244), which is thought to enhance the translation of a specific subset of mRNAs, particularly those with a 5' terminal oligopyrimidine (TOP) tract, encoding for ribosomal proteins and translation elongation factors.[3]
-
eukaryotic Initiation Factor 4B (eIF4B): S6K1 phosphorylates eIF4B at Serine 422.[4][5] This phosphorylation event is believed to enhance the activity of the eIF4A helicase, which unwinds the secondary structure in the 5' untranslated region of mRNAs, thereby facilitating translation initiation.[6]
-
Programmed Cell Death 4 (PDCD4): S6K1 can phosphorylate PDCD4, an inhibitor of the eIF4A helicase. This phosphorylation marks PDCD4 for degradation, thereby relieving its inhibitory effect on translation.[6]
-
c-Fos: The translation of the transcription factor c-Fos has been shown to be dependent on S6K1 activity.[7][8]
This compound: A Selective Inhibitor of S6K1
This compound (also referred to as DG2) is a low molecular weight inhibitor of S6K1.[7] While specific quantitative data such as IC50 values and a comprehensive kinase selectivity profile for this compound are not widely available in the public domain, qualitative studies have demonstrated its inhibitory effect on S6K1 signaling.
Effects of this compound on Downstream Target Phosphorylation
Studies have shown that this compound effectively attenuates the phosphorylation of the S6K1 downstream target, ribosomal protein S6 (rpS6).[9] In primary dorsal root ganglion (DRG) cultures, treatment with NGF/IL-6 induces the phosphorylation of rpS6 at the S235/236 and S240/244 positions. Co-treatment with this compound (20 μM) abolishes this induced phosphorylation, confirming its inhibitory effect on S6K1 activity in a cellular context.[9]
Furthermore, this compound has been shown to block the preferential translation of c-Fos, another downstream effector of S6K1 signaling, without affecting the production of a control protein, GAPDH.[7] This indicates that this compound can selectively inhibit the translation of S6K1-dependent targets.
Table 1: Qualitative Effects of this compound on Downstream Targets
| Downstream Target | Effect of this compound | Reference |
| Phosphorylation of ribosomal protein S6 (rpS6) at S235/236 and S240/244 | Abolished NGF/IL-6-induced phosphorylation | [9] |
| Translation of c-Fos | Blocked preferential translation | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of S6K1 and the effects of its inhibitors.
In Vitro Kinase Assay for S6K1
This protocol is for a luminescence-based kinase assay to measure S6K1 activity and determine the IC50 of inhibitors.
Materials:
-
Recombinant active S6K1
-
S6K1 substrate peptide
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Assay Plate Preparation: Add 1 µL of diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase/Substrate Mixture: Prepare a solution containing recombinant S6K1 and the S6K1 substrate peptide in Kinase Assay Buffer. Add 5 µL of this mixture to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blotting for Phosphorylated S6K1 Targets
This protocol describes the detection of phosphorylated S6K1 targets, such as phospho-rpS6, in cell lysates.
Materials:
-
Cell culture reagents
-
This compound or other treatments
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-rpS6 (Ser235/236), anti-total rpS6)
-
HRP-conjugated secondary antibody
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency.
-
Treat cells with this compound or other stimuli for the desired time.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-rpS6) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal to determine the relative change in phosphorylation.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the S6K1 signaling pathway and a typical experimental workflow for inhibitor analysis.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Crystal structures of the S6K1 kinase domain in complexes with inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribosomal protein S6 phosphorylation is a determinant of cell size and glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation of eucaryotic translation initiation factor 4B Ser422 is modulated by S6 kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mTOR/PI3K and MAPK pathways converge on eIF4B to control its phosphorylation and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of p70S6K1-mediated Phosphorylation of eIF4B and PDCD4 Proteins in the Regulation of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A role for translational regulation by S6 kinase and a downstream target in inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A role for translational regulation by S6 kinase and a downstream target in inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Role of S6K1-IN-DG2 in the mTOR Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the role of Ribosomal protein S6 kinase 1 (S6K1) within the mTOR signaling pathway and introduces S6K1-IN-DG2, a potent inhibitor of p70S6K. The document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the molecular mechanisms, quantitative data on S6K1 inhibition, detailed experimental protocols for inhibitor characterization, and visual representations of the signaling cascade and experimental workflows. While specific quantitative data for this compound is limited, this guide utilizes representative data from well-characterized S6K1 inhibitors to provide a thorough understanding of the evaluation process for compounds targeting this critical kinase.
Introduction: The mTOR Pathway and the Significance of S6K1
The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. It integrates signals from growth factors, nutrients, and cellular energy status to control a wide array of cellular processes. mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).
S6K1 is a key downstream effector of mTORC1. Upon activation by growth factors and nutrients, mTORC1 phosphorylates S6K1, leading to its activation. Activated S6K1 then phosphorylates several substrates, including the 40S ribosomal protein S6 (rpS6), which enhances the translation of a specific subset of mRNAs that encode for ribosomal proteins and translation factors. This process ultimately drives protein synthesis and cell growth.
Beyond its role in promoting protein synthesis, S6K1 is also a critical component of a negative feedback loop that regulates insulin/IGF-1 signaling. Activated S6K1 can phosphorylate insulin receptor substrate 1 (IRS-1), leading to its degradation and a subsequent dampening of the PI3K-Akt pathway. This feedback mechanism is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in various pathological conditions, including cancer, metabolic diseases, and neurodegenerative disorders. The development of specific S6K1 inhibitors is therefore a promising therapeutic strategy for these diseases.
This compound: A Potent p70S6K Inhibitor
This compound, also known as Compound 66, has been identified as a potent inhibitor of p70S6K, the major isoform of S6K1.[1][2][3][4][5] While detailed characterization data for this compound is not extensively available in the public domain, its inhibitory activity against p70S6K makes it a valuable tool for studying the physiological and pathological roles of S6K1.
Quantitative Data
Due to the limited availability of specific quantitative data for this compound, the following tables present representative data from a well-characterized S6K1 inhibitor, PF-4708671, to illustrate the typical parameters assessed for such compounds.
Table 1: In Vitro Potency of a Representative S6K1 Inhibitor (PF-4708671)
| Parameter | Value | Reference |
| S6K1 IC50 | 160 nM | [6] |
| S6K1 Ki | 20 nM | [6] |
Table 2: Kinase Selectivity Profile of a Representative S6K1 Inhibitor (PF-4708671)
| Kinase | % Inhibition at 1 µM |
| S6K1 | >95% |
| MSK1 | <10% |
| RSK1 | <10% |
| Akt1 | <5% |
| PDK1 | <5% |
| (Data is illustrative and based on typical kinase panel screening) |
Signaling Pathways and Experimental Workflows
The mTOR/S6K1 Signaling Pathway
The following diagram illustrates the central role of S6K1 in the mTOR signaling cascade and highlights the point of inhibition by this compound.
Experimental Workflow for S6K1 Inhibitor Characterization
The following diagram outlines a typical experimental workflow for the characterization of a novel S6K1 inhibitor.
Experimental Protocols
The following are detailed, representative protocols for key experiments involved in the characterization of an S6K1 inhibitor.
In Vitro S6K1 Kinase Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against S6K1.
Materials:
-
Recombinant human S6K1 (active)
-
S6Ktide (a synthetic peptide substrate for S6K1)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microcentrifuge tube, combine the kinase reaction buffer, recombinant S6K1, and the S6Ktide substrate.
-
Add the test compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for 20 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular Assay: Western Blot for Phospho-rpS6
Objective: To assess the ability of a test compound to inhibit S6K1 activity in a cellular context by measuring the phosphorylation of its downstream target, rpS6.
Materials:
-
Cell line (e.g., HEK293, MCF-7)
-
Complete cell culture medium
-
Serum-free medium
-
Growth factor (e.g., insulin, IGF-1)
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-rpS6 (Ser240/244), anti-total rpS6, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Serum-starve the cells for 16-24 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the test compound or DMSO for 1-2 hours.
-
Stimulate the cells with a growth factor for 30 minutes to activate the mTOR/S6K1 pathway.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against phospho-rpS6 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total rpS6 and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the effect of the compound on rpS6 phosphorylation.
Conclusion
S6K1 is a pivotal kinase in the mTOR signaling pathway, playing a crucial role in cell growth and metabolism. Its dysregulation is a hallmark of numerous diseases, making it a compelling target for therapeutic intervention. This compound is a potent inhibitor of p70S6K, and while detailed public data on this specific compound is limited, the methodologies and principles outlined in this guide provide a robust framework for the characterization and development of S6K1 inhibitors. Through a combination of in vitro biochemical assays, cellular pathway analysis, and in vivo efficacy studies, researchers can thoroughly evaluate the potential of novel S6K1 inhibitors for clinical applications. The continued exploration of compounds like this compound will undoubtedly advance our understanding of mTOR signaling and pave the way for new therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. P70S6K | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. Ribosomal S6 Kinase (RSK) | Biologically Active Compounds - chemsrc [chemsrc.com]
- 4. molnova.com [molnova.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. Pharmacological inhibition of S6K1 increases glucose metabolism and Akt signalling in vitro and in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
S6K1-IN-DG2: A Technical Guide to its Role in Protein Synthesis Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ribosomal protein S6 kinase 1 (S6K1), a serine/threonine kinase, is a critical downstream effector of the mTOR signaling pathway, playing a pivotal role in the regulation of protein synthesis, cell growth, and proliferation.[1][2] Its dysregulation is implicated in a multitude of pathological conditions including cancer, metabolic disorders, and neurodegenerative diseases.[2][3] This technical guide provides an in-depth overview of S6K1-IN-DG2 (also known as DG2), a potent and selective inhibitor of S6K1, and its utility in dissecting the mechanisms of protein synthesis. This document details the mechanism of action of S6K1, the biochemical properties of this compound, and comprehensive protocols for its application in experimental settings.
Introduction to S6K1 and its Role in Protein Synthesis
S6K1 is a key mediator of the mTORC1 signaling pathway, which integrates signals from growth factors, nutrients, and cellular energy status to control cell growth and proliferation.[4][5] mTORC1 directly phosphorylates and activates S6K1, which in turn phosphorylates a number of downstream targets involved in the translational machinery.[6][7]
The two major isoforms of S6K, S6K1 and S6K2, share a high degree of homology and are encoded by the RPS6KB1 and RPS6KB2 genes, respectively.[7] S6K1 exists as two main variants, the cytoplasmic p70-S6K1 and the nuclear p85-S6K1, which arise from alternative translational start sites.[8]
Key substrates of S6K1 in the regulation of protein synthesis include:
-
Ribosomal protein S6 (rpS6): A component of the 40S ribosomal subunit, its phosphorylation by S6K1 is thought to enhance the translation of a specific subset of mRNAs, particularly those with a 5' terminal oligopyrimidine tract (5'TOP), which often encode for ribosomal proteins and other components of the translation apparatus.[7][9]
-
Eukaryotic initiation factor 4B (eIF4B): Phosphorylation of eIF4B by S6K1 at Ser422 enhances its activity, promoting the recruitment of the eIF4F complex to the 5' cap of mRNAs and facilitating translation initiation.[10][11]
-
Programmed cell death protein 4 (PDCD4): S6K1 phosphorylates PDCD4, leading to its degradation. As PDCD4 is an inhibitor of the RNA helicase eIF4A, its removal promotes translation initiation.[2]
Dysregulation of the mTOR/S6K1 pathway is a hallmark of many diseases. Overactivation can lead to uncontrolled cell growth and proliferation, contributing to cancer, while its role in metabolic regulation makes it a key player in diabetes and obesity.[3][5]
This compound: A Potent and Selective S6K1 Inhibitor
This compound (DG2) is a small molecule inhibitor of p70S6K1.[3][12] It has been identified as a valuable tool for elucidating the specific roles of S6K1 in cellular processes.
Biochemical and Pharmacological Data
| Parameter | Value | Reference(s) |
| Target | p70 Ribosomal S6 Kinase 1 (S6K1) | [3][13] |
| IC50 | 9.1 nM | [13] |
| Selectivity | Selective for S6K1 over Akt (IC50: 22,000 nM) | [13] |
| Mechanism of Action | ATP-competitive | [13] |
| Cell Permeability | Yes | [13] |
Signaling Pathways and Experimental Workflows
mTORC1-S6K1 Signaling Pathway
The following diagram illustrates the central role of S6K1 in the mTORC1 signaling pathway and its regulation of protein synthesis.
Caption: mTORC1-S6K1 signaling pathway in protein synthesis regulation.
Experimental Workflow: Investigating the Effect of this compound on Protein Synthesis
This workflow outlines the key steps to assess the impact of this compound on protein synthesis in a cell-based assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Crystal structures of the S6K1 kinase domain in complexes with inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Phosphorylation of eucaryotic translation initiation factor 4B Ser422 is modulated by S6 kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Phospho-S6 Ribosomal Protein (Ser235/236) (D57.2.2E) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. In vitro kinase assay [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Phospho-S6 Ribosomal Protein (Ser235/236) Antibody | Cell Signaling Technology [cellsignal.com]
Cellular Effects of S6K1 Inhibition by S6K1-IN-DG2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ribosomal protein S6 kinase 1 (S6K1), a key downstream effector of the mTOR signaling pathway, is a critical regulator of cell growth, proliferation, and metabolism.[1][2] Its dysregulation is implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[1] This technical guide provides an in-depth overview of the cellular effects of inhibiting S6K1 using S6K1-IN-DG2, a potent and selective inhibitor. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows to support further research and drug development efforts in this area.
Introduction to S6K1 and its Inhibition
S6K1 is a serine/threonine kinase that is activated by the mammalian Target of Rapamycin Complex 1 (mTORC1) in response to various stimuli, including growth factors and nutrients.[2] Upon activation, S6K1 phosphorylates multiple substrates, most notably the 40S ribosomal protein S6 (rpS6), leading to enhanced protein synthesis and cell growth.[2] The mTOR/S6K1 signaling axis plays a pivotal role in fundamental cellular processes such as transcription, translation, lipid synthesis, and cell metabolism.[3] Given its central role, aberrant S6K1 activity is a key factor in the pathology of several diseases, making it an attractive therapeutic target.[1]
This compound (also known as S6K1 Inhibitor II, DG2) is a cell-permeable pyrazolopyrimidine compound that acts as a potent, ATP-competitive, and reversible inhibitor of S6K1.[4] It has demonstrated high selectivity, making it a valuable tool for elucidating the specific cellular functions of S6K1.
Quantitative Data for this compound and Other S6K1 Inhibitors
The following tables summarize the key quantitative data for this compound and provide comparative data for other methods of S6K1 inhibition to illustrate the expected cellular consequences.
Table 1: Properties and In Vitro Potency of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₇BrN₆O | [4] |
| Molecular Weight | 389.25 g/mol | [4] |
| CAS Number | 871340-88-4 | [4] |
| Mechanism of Action | ATP-competitive, reversible | [4] |
| IC₅₀ (S6K1) | 9.1 nM | [4] |
| IC₅₀ (Akt) | 22 µM | [4] |
| Cellular Activity | Completely blocks rpS6-Ser²⁴⁰/²⁴⁴ phosphorylation in L6 cells at 2.5 µM | [4] |
Table 2: Cellular Effects of S6K1 Inhibition (General)
| Cellular Process | Effect of S6K1 Inhibition | Model System/Inhibitor | Reference |
| Cell Growth/Size | Reduction in cell size. | S6K1 knockout mice | [5] |
| Cell Proliferation | Inhibition of proliferation and cell cycle arrest at G0/G1 phase. | PF-4708671 in NSCLC cell lines | [6] |
| Protein Synthesis | Blocks phosphorylation of rpS6 and translation of specific mRNAs (e.g., those with 5' TOP sequences). | S6K1 inhibition (general) | [7] |
| Apoptosis | Induction of caspase-2 dependent apoptosis. | "Super-ebastine" (novel S6K1 inhibitor) in cancer cells | [8][9] |
| Metabolism | Improved insulin sensitivity and glucose tolerance. | S6K1 knockout mice | [2] |
| Autophagy | Can induce autophagy by relieving S6K1-mediated inhibition of key autophagy regulators under nutrient-rich conditions. | S6K1 inhibition (general) | [1] |
| Inflammation | Attenuation of inflammatory responses. | This compound in DRG neurons | [10] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the cellular effects of S6K1 inhibition.
References
- 1. preprints.org [preprints.org]
- 2. mdpi.com [mdpi.com]
- 3. Crystal structures of the S6K1 kinase domain in complexes with inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S6K1 Inhibitor II, DG2 The S6K1 Inhibitor II, DG2 controls the biological activity of S6K1. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 871340-88-4 [sigmaaldrich.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. mdpi.com [mdpi.com]
- 7. Removal of S6K1 and S6K2 leads to divergent alterations in learning, memory, and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. S6K1 is a Targetable Vulnerability in Tumors Exhibiting Plasticity and Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. S6K1 is a Targetable Vulnerability in Tumors Exhibiting Plasticity and Therapy Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A role for translational regulation by S6 kinase and a downstream target in inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
The Effects of S6K1 Inhibition on Autophagy: A Technical Guide
Disclaimer: As of November 2025, there is no publicly available scientific literature or data concerning a compound specifically named "S6K1-IN-DG2." Therefore, this technical guide will provide a comprehensive overview of the effects of inhibiting Ribosomal Protein S6 Kinase 1 (S6K1) on autophagy, drawing upon data from studies utilizing established S6K1 inhibitors and genetic knockdown techniques. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting S6K1 for autophagy modulation.
Introduction
Ribosomal Protein S6 Kinase 1 (S6K1) is a serine/threonine kinase that functions as a critical downstream effector of the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[1] The role of S6K1 in autophagy is multifaceted and context-dependent. While active mTORC1, and by extension S6K1, is generally considered a suppressor of autophagy, emerging evidence reveals a more complex regulatory role for S6K1.[1][2][3] Under nutrient-rich conditions, active S6K1 promotes protein synthesis and inhibits autophagy.[4] Conversely, inhibition of S6K1 has been shown to induce autophagy through various mechanisms, including the activation of AMP-activated protein kinase (AMPK) and Unc-51 like autophagy activating kinase 1 (ULK1). However, some studies also indicate that S6K1 is necessary for the maturation of autophagosomes under certain stress conditions, highlighting the nuanced role of this kinase in the complete autophagic process.[1][3] This guide will delve into the molecular mechanisms, present quantitative data from key studies, and provide detailed experimental protocols relevant to the study of S6K1 inhibition and autophagy.
Data Presentation
The following tables summarize quantitative data from studies on the effects of S6K1 inhibition or knockdown on key autophagy markers.
Table 1: Effect of S6K1 Inhibition on LC3-II Levels
| Cell Line | S6K1 Inhibitor | Concentration | Change in LC3-II Levels | Reference |
| A375 | PF-4708671 | 10 µM | Increased | |
| A375 | PF-4708671 | Dose-dependent increase | Increased |
Table 2: Effect of S6K1 Knockdown on Autophagy Markers
| Cell Line | Method | Autophagy Marker | Change | Reference |
| A375 | S6K1 siRNA | LC3-II | Increased | |
| A375 | S6K1 siRNA | LC3-RFP puncta | Increased |
Signaling Pathways
The regulation of autophagy by S6K1 is intricately linked to the mTOR and AMPK signaling pathways, which converge on the ULK1 complex.
S6K1-Mediated Regulation of Autophagy
Under nutrient-rich conditions, mTORC1 phosphorylates and activates S6K1, which in turn promotes cell growth and inhibits autophagy. One mechanism of autophagy inhibition by the mTORC1-S6K1 axis is the phosphorylation of ULK1 at serine 757, which prevents its activation by AMPK.[2]
Induction of Autophagy via S6K1 Inhibition
Inhibition of S6K1 can lead to the activation of autophagy. This is often mediated through the activation of TGF-β-activated kinase 1 (TAK1), which in turn activates AMPK. Activated AMPK then phosphorylates ULK1 at serine 555, a key step in autophagy initiation. This activation can override the inhibitory phosphorylation at serine 757 by mTORC1.
References
- 1. S6K1 Is Indispensible for Stress-Induced Microtubule Acetylation and Autophagic Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of mammalian S6 kinase by resveratrol suppresses autophagy | Aging [aging-us.com]
- 3. S6K1 controls autophagosome maturation in autophagy induced by sulforaphane or serum deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
S6K1-IN-DG2 as a Research Tool for Alzheimer's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau-containing neurofibrillary tangles (NFTs). The Ribosomal Protein S6 Kinase 1 (S6K1), a key downstream effector of the mammalian target of rapamycin (mTOR) signaling pathway, has emerged as a critical regulator of cellular processes implicated in AD pathogenesis, including protein synthesis, synaptic plasticity, and autophagy.[1][2][3] Dysregulation of the S6K1 pathway is linked to both amyloid and tau pathology, making it a compelling therapeutic target for AD.[2][3]
Genetic reduction of S6K1 in animal models of AD has been shown to improve cognitive function, enhance synaptic density, and reduce both Aβ and tau pathology.[4] These beneficial effects are attributed, in part, to the role of S6K1 in regulating the translation of key proteins involved in AD, such as the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and tau itself.[4] Pharmacological inhibition of S6K1, therefore, represents a promising strategy for mitigating the multifaceted pathology of AD.
This technical guide focuses on S6K1-IN-DG2, a novel, potent, and selective inhibitor of S6K1, as a research tool for investigating the role of this kinase in Alzheimer's disease and for the development of new therapeutic interventions. While specific data for this compound is emerging, this document will leverage available data from the well-characterized S6K1 inhibitor, PF-4708671, to provide a comprehensive overview of the application of this class of inhibitors in AD research.
Mechanism of Action
S6K1 is a serine/threonine kinase that is activated downstream of the PI3K/Akt/mTOR pathway. Upon activation by growth factors, nutrients, or other stimuli, mTORC1 phosphorylates S6K1 at multiple sites, leading to its full activation. Activated S6K1 then phosphorylates a number of downstream targets, including the ribosomal protein S6 (rpS6), which promotes the translation of a specific subset of mRNAs that are critical for cell growth and proliferation.
In the context of Alzheimer's disease, hyperactivation of the S6K1 pathway is thought to contribute to the disease process through several mechanisms:
-
Increased BACE1 Translation: S6K1 can enhance the translation of BACE1 mRNA, leading to increased levels of the BACE1 enzyme. BACE1 is the rate-limiting enzyme in the production of Aβ peptides from the amyloid precursor protein (APP).[4]
-
Direct Tau Phosphorylation: S6K1 has been shown to directly phosphorylate tau at several disease-associated sites, which can promote tau aggregation and the formation of NFTs.[4]
-
Impaired Autophagy: While the role of S6K1 in autophagy is complex, chronic activation of the mTOR/S6K1 pathway is generally associated with the suppression of autophagy, a critical cellular process for the clearance of aggregated proteins like Aβ and tau.
This compound, as a selective inhibitor of S6K1, is designed to block the catalytic activity of the kinase, thereby preventing the phosphorylation of its downstream targets and mitigating the pathological consequences of its hyperactivation in the brain.
Quantitative Data Summary
The following tables summarize the in vitro and preclinical properties of a representative S6K1 inhibitor, PF-4708671. This data provides a benchmark for the expected activity of potent and selective S6K1 inhibitors like this compound.
Table 1: In Vitro Potency and Selectivity of PF-4708671
| Parameter | Value | Reference |
| Ki for S6K1 | 20 nM | [5] |
| IC50 for S6K1 | 160 nM | [5] |
| Selectivity for S6K1 vs. S6K2 | 400-fold | [6] |
| Selectivity for S6K1 vs. MSK1 | 4-fold | [6] |
| Selectivity for S6K1 vs. RSK1/2 | >20-fold | [6] |
Table 2: Preclinical Properties of PF-4708671
| Property | Observation | Reference |
| Cell Permeability | Cell-permeable | [6] |
| Brain Penetrance | Penetrant in animals | [4] |
| In Vivo Dosing (mice) | Up to 75 mg/kg | [4] |
| Reported Effects in Neurological Models | Improved memory in a Parkinson's model, reduced neuronal death in a cerebral palsy model | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound in the context of Alzheimer's disease research.
S6K1 Kinase Activity Assay
This protocol is for determining the in vitro potency of this compound against recombinant S6K1.
Materials:
-
Recombinant human S6K1 enzyme
-
S6K1 substrate peptide (e.g., KKRNRTLTV)
-
This compound (or other test inhibitor)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a 96-well plate, add 10 µL of the diluted inhibitor or vehicle (DMSO control).
-
Add 20 µL of a master mix containing the S6K1 enzyme and S6K1 substrate peptide to each well.
-
Initiate the kinase reaction by adding 10 µL of [γ-³²P]ATP solution.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by spotting 25 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 15 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air-dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Western Blot Analysis of Alzheimer's Disease Markers
This protocol is for assessing the effect of this compound on the levels of key AD-related proteins in the brains of treated Alzheimer's model mice (e.g., 3xTg-AD).
Materials:
-
Brain tissue homogenates from treated and control mice
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-S6K1, anti-S6K1, anti-BACE1, anti-APP, anti-p-tau (AT8), anti-tau, anti-Aβ (6E10), anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Homogenize brain tissue in lysis buffer and determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each in TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each in TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Immunohistochemical Analysis of Tau Pathology
This protocol is for visualizing and quantifying the effect of this compound on tau pathology in the brains of treated Alzheimer's model mice.
Materials:
-
Fixed, paraffin-embedded or cryopreserved brain sections from treated and control mice
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBST)
-
Primary antibody against phosphorylated tau (e.g., AT8)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate
-
Microscope
Procedure:
-
Deparaffinize and rehydrate paraffin-embedded sections or directly use cryosections.
-
Perform antigen retrieval by heating the sections in citrate buffer.
-
Block non-specific binding with blocking solution for 1 hour at room temperature.
-
Incubate the sections with the primary anti-p-tau antibody overnight at 4°C.[7]
-
Wash the sections three times in PBST.
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.[7]
-
Wash the sections three times in PBST.
-
Incubate with the ABC reagent for 30 minutes at room temperature.
-
Wash the sections three times in PBST.
-
Develop the signal with DAB substrate until the desired staining intensity is reached.
-
Counterstain with hematoxylin (optional), dehydrate, and coverslip.
-
Acquire images using a microscope and quantify the stained area or cell number in specific brain regions using image analysis software.
Morris Water Maze for Cognitive Assessment
This protocol is for evaluating the effect of this compound on spatial learning and memory in Alzheimer's model mice.
Materials:
-
Circular water tank (1.5-2 m in diameter) filled with opaque water
-
Submerged escape platform
-
Visual cues placed around the room
-
Video tracking system and software
Procedure:
-
Acquisition Phase (e.g., 5 days):
-
Conduct 4 trials per day for each mouse.
-
For each trial, gently place the mouse into the water at one of four starting positions.
-
Allow the mouse to swim and find the hidden platform for a maximum of 60 seconds.
-
If the mouse finds the platform, allow it to remain there for 15-30 seconds.
-
If the mouse does not find the platform within 60 seconds, guide it to the platform and allow it to stay for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (e.g., on day 6):
-
Remove the escape platform from the tank.
-
Place the mouse in the tank at a novel starting position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location.
-
-
Data Analysis:
-
Analyze the escape latency and path length across the acquisition trials to assess learning.
-
Analyze the probe trial data to assess spatial memory retention.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: S6K1 Signaling Pathway in Alzheimer's Disease and the Point of Intervention for this compound.
Caption: General Experimental Workflow for Evaluating this compound in a Preclinical Model of Alzheimer's Disease.
Caption: Logical Relationship of S6K1 Inhibition to Downstream Therapeutic Effects in Alzheimer's Disease.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. The Role of S6K1 in Aging and Alzheimer’s Disease: Mechanistic Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Up-Regulation of Phosphorylated/Activated p70 S6 Kinase and Its Relationship to Neurofibrillary Pathology in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
understanding the pharmacology of S6K1-IN-DG2
An In-Depth Technical Guide to the Pharmacology of S6K1 Inhibitors with a Focus on S6K1-IN-DG2
This guide provides a comprehensive overview of the pharmacology of S6K1 inhibitors for researchers, scientists, and drug development professionals. It details the mechanism of action, preclinical data, and experimental protocols relevant to the study of these inhibitors, with available information on this compound and comparative data from the well-characterized inhibitor PF-4708671.
Introduction to S6K1
Ribosomal protein S6 kinase 1 (S6K1), a serine/threonine kinase, is a critical downstream effector of the mammalian target of rapamycin complex 1 (mTORC1). The mTOR/S6K1 signaling pathway is a central regulator of cell growth, proliferation, protein synthesis, and metabolism. Dysregulation of this pathway is implicated in numerous diseases, including cancer, metabolic disorders like diabetes and obesity, and neurodegenerative diseases. S6K1 is activated in response to various stimuli such as growth factors and nutrients. Once activated, S6K1 phosphorylates multiple substrates, most notably the 40S ribosomal protein S6 (rpS6), which enhances protein synthesis and cell growth.
This compound: A p70S6K Inhibitor
This compound (also known as Compound 66) is an inhibitor of p70S6K (a common isoform of S6K1) with a reported IC50 of less than 100 nM.[1][2] It has been utilized in research to probe the function of S6K1. For instance, it was demonstrated that S6K1 activity is essential for the induced translation of c-Fos in response to inflammatory mediators in dorsal root ganglion neurons. In this context, this compound was shown to prevent the phosphorylation of the ribosomal protein S6 and diminish mechanical and thermal hypersensitivity in a pain model.[3]
Quantitative Data for this compound
Due to the limited publicly available data for this compound, the following table summarizes the known quantitative information.
| Parameter | Value | Reference |
| Target | p70 Ribosomal S6 Kinase (p70S6K) | [1][2] |
| IC50 | < 100 nM | [1][2] |
Comparative Pharmacology: PF-4708671
To provide a broader context for the pharmacological profile of a selective S6K1 inhibitor, this section details the data for PF-4708671, a well-characterized and highly specific S6K1 inhibitor.
Biochemical and Cellular Activity of PF-4708671
| Parameter | Value | Notes | Reference |
| Binding Affinity (Ki) | 20 nM | Cell-free assay | [4][5] |
| IC50 | 160 nM | Cell-free assay | [4][5] |
| Selectivity | >400-fold vs. S6K2; >20-fold vs. RSK1/2; 4-fold vs. MSK1 | Cell-free assays | [4] |
In Vitro and In Vivo Effects of PF-4708671
| Biological Effect | Model System | Outcome | Reference |
| Inhibition of S6 Phosphorylation | IGF-1 stimulated cells | Prevention of S6K1-mediated phosphorylation of S6 | [5][6] |
| Glucose Metabolism | L6 myocytes and FAO hepatocytes | Enhanced glucose uptake and reduced glucose production | [7] |
| Glucose Homeostasis | High-fat diet-fed obese mice | Improved glucose tolerance and increased Akt phosphorylation | [7] |
| Axon Regeneration | Murine model of spinal cord injury | Stimulated corticospinal tract regeneration and locomotor recovery | [8] |
S6K1 Signaling Pathway
The diagram below illustrates the central role of S6K1 in the mTOR signaling cascade, integrating signals from growth factors to regulate key cellular processes.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of S6K1 inhibitors are provided below. These are generalized protocols that can be adapted for specific inhibitors like this compound.
Biochemical Kinase Assay (Radioactive)
This assay directly measures the enzymatic activity of S6K1 and its inhibition by a test compound.
Objective: To determine the IC50 of an inhibitor against purified S6K1.
Materials:
-
Recombinant active S6K1 enzyme.
-
S6Ktide, a synthetic peptide substrate.
-
[γ-³²P]ATP (radiolabeled ATP).
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT).
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Phosphocellulose paper and stop solution (e.g., 0.75% phosphoric acid).
-
Scintillation counter.
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, S6Ktide substrate, and the test inhibitor at desired concentrations.
-
Initiate the reaction by adding recombinant S6K1 enzyme.
-
Start the phosphorylation reaction by adding [γ-³²P]ATP and incubate at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with the stop solution to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by non-linear regression analysis.
Cellular Assay for S6K1 Activity (Western Blot)
This assay assesses the ability of an inhibitor to block S6K1 activity within a cellular context by measuring the phosphorylation of its downstream target, rpS6.
Objective: To determine the cellular potency of an S6K1 inhibitor.
Materials:
-
Cell line (e.g., HEK293, MCF7).
-
Cell culture medium and supplements.
-
Growth factor (e.g., Insulin-like Growth Factor-1, IGF-1) to stimulate the pathway.
-
Test inhibitor (e.g., this compound).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-S6 (Ser235/236), anti-total-S6.
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescent substrate.
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for several hours to reduce basal pathway activity.
-
Pre-treat the cells with various concentrations of the S6K1 inhibitor for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 30 minutes.
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-S6 and total S6.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phospho-S6 signal to the total S6 signal to determine the extent of inhibition.
In Vivo Efficacy Study
This protocol outlines a general approach for evaluating the efficacy of an S6K1 inhibitor in a relevant animal model, such as a diet-induced obesity model.
Objective: To assess the in vivo effects of an S6K1 inhibitor on metabolic parameters.
Materials:
-
Animal model (e.g., C57BL/6 mice on a high-fat diet).
-
S6K1 inhibitor formulated for in vivo administration.
-
Vehicle control.
-
Equipment for animal handling, dosing (e.g., oral gavage), and blood collection.
-
Glucose meter.
-
Reagents for insulin tolerance tests and tissue analysis.
Procedure:
-
Acclimate animals and induce the disease phenotype (e.g., feed a high-fat diet for 8-12 weeks to induce obesity and insulin resistance).
-
Randomize animals into treatment groups (vehicle control and S6K1 inhibitor).
-
Administer the inhibitor or vehicle daily for a specified period (e.g., 7 days).
-
Monitor body weight and food intake regularly.
-
Perform metabolic tests, such as a glucose tolerance test (GTT), at the end of the treatment period.
-
At the end of the study, collect tissues (e.g., liver, muscle, adipose) for downstream analysis, such as Western blotting for pathway engagement (phospho-S6, phospho-Akt) or gene expression analysis.
-
Analyze the data statistically to determine the effect of the inhibitor on the measured parameters.
Conclusion
S6K1 is a well-validated therapeutic target for a range of diseases. Inhibitors like this compound are valuable tools for dissecting the complex roles of the mTOR/S6K1 pathway. While detailed pharmacological data on this compound is limited, the extensive characterization of other specific inhibitors, such as PF-4708671, provides a robust framework for understanding the potential therapeutic applications and the experimental approaches required for the development of novel S6K1-targeted therapies. The protocols and data presented in this guide offer a foundation for researchers to design and execute studies aimed at further elucidating the pharmacology of S6K1 inhibitors.
References
- 1. PF 4708671 | RSK | Tocris Bioscience [tocris.com]
- 2. Inhibition of mitochondrial complex 1 by the S6K1 inhibitor PF-4708671 partly contributes to its glucose metabolic effects in muscle and liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. The mTOR Substrate S6 Kinase 1 (S6K1) Is a Negative Regulator of Axon Regeneration and a Potential Drug Target for Central Nervous System Injury - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for S6K1 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribosomal protein S6 kinase 1 (S6K1), also known as p70S6K, is a critical serine/threonine kinase that functions downstream of the PI3K/Akt/mTOR signaling pathway.[1][2] Its activation is a multi-step process involving phosphorylation by mTORC1 and PDK1.[2] S6K1 plays a pivotal role in regulating cell growth, proliferation, protein synthesis, and metabolism.[2] Dysregulation of the S6K1 signaling pathway is implicated in various diseases, including cancer, diabetes, and obesity, making it a prominent target for drug discovery.[2]
These application notes provide a detailed protocol for conducting an in vitro kinase assay to screen for inhibitors of S6K1, such as S6K1-IN-DG2. The protocol is based on a luminescence-based assay that quantifies the amount of ADP produced during the phosphorylation reaction.[2]
S6K1 Signaling Pathway
The activation of S6K1 is initiated by upstream signals that converge on the mTORC1 complex.[2] Activated mTORC1 phosphorylates S6K1 at threonine 389 in the hydrophobic motif.[1][2] This phosphorylation event creates a docking site for PDK1, which in turn phosphorylates threonine 229 within the activation loop, leading to the full activation of S6K1.[2][3] Once activated, S6K1 phosphorylates a variety of substrates, most notably the ribosomal protein S6 (rpS6), which enhances the translation of specific mRNAs.[2]
Figure 1: Simplified S6 Kinase activation pathway.
Experimental Protocols
This protocol describes a general method for an in vitro kinase assay to determine the inhibitory activity of a test compound (e.g., this compound) against S6K1. The assay is performed in a 96-well format and utilizes a luminescence-based ADP detection reagent.
Materials and Reagents
| Reagent | Supplier | Catalog # (Example) |
| Recombinant active S6K1 | BPS Bioscience | 40062 |
| S6K Substrate | BPS Bioscience | S6K Substrate |
| ATP | BPS Bioscience | 79686 |
| 5x Kinase Assay Buffer | BPS Bioscience | 79334 |
| ADP-Glo™ Kinase Assay | Promega | V6930 |
| Test Inhibitor (e.g., this compound) | User-provided | - |
| DMSO | Sigma-Aldrich | D2650 |
| White, opaque 96-well plates | Corning | 3917 |
Buffer and Reagent Preparation
-
1x Kinase Assay Buffer: Prepare by diluting the 5x Kinase Assay Buffer with sterile distilled water. For 100 reactions, mix 600 µL of 5x Kinase Assay Buffer with 2400 µL of water.[3]
-
Test Inhibitor Stock Solution: Prepare a stock solution of the test inhibitor in DMSO. The final concentration of DMSO in the assay should not exceed 1%.[4]
-
Test Inhibitor Dilutions: Prepare serial dilutions of the test inhibitor at 10-fold the desired final concentrations in 1x Kinase Assay Buffer containing a constant concentration of DMSO (e.g., 10%).[3]
Experimental Workflow
Figure 2: Experimental workflow for the S6K1 in vitro kinase assay.
Assay Protocol
All samples and controls should be tested in duplicate.[3]
-
Prepare Master Mix: For each 100 reactions, prepare a master mix containing:
-
600 µL of 1x Kinase Assay Buffer
-
50 µL of 500 µM ATP
-
500 µL of 1 mg/mL S6K Substrate
-
100 µL of distilled water[3]
-
-
Add Master Mix: Add 12.5 µL of the Master Mix to each well of a white 96-well plate.[3]
-
Add Test Inhibitor: Add 2.5 µL of the diluted test inhibitor to the appropriate wells. For positive and negative controls, add 2.5 µL of the diluent solution (1x Kinase Assay Buffer with the same DMSO concentration as the inhibitor dilutions).[3]
-
Initiate Kinase Reaction:
-
For Test Wells and Positive Control: Add 10 µL of diluted recombinant S6K1 to the wells.
-
For "Blank" (Negative Control): Add 10 µL of 1x Kinase Assay Buffer.
-
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.[2]
-
Stop Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.[2]
-
Incubation: Incubate the plate at room temperature for 45 minutes.[2]
-
Convert ADP to ATP: Add 50 µL of Kinase Detection Reagent to each well.[2]
-
Incubation: Incubate the plate at room temperature for another 30-45 minutes to allow the luciferase reaction to stabilize.[2]
-
Detection: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus the S6K1 activity.[2]
Data Presentation and Analysis
The inhibitory effect of the test compound is determined by comparing the luminescence signal in the presence of the inhibitor to the control wells.
Quantitative Data Summary
| Parameter | Concentration/Value |
| Recombinant S6K1 | Lot-specific |
| S6K Substrate | 1 mg/mL (stock) |
| ATP | 500 µM (stock) |
| Final Reaction Volume | 25 µL |
| Incubation Temperature | 30°C |
| Incubation Time | 45-60 minutes |
| Final DMSO Concentration | ≤1% |
Data Analysis
To determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of kinase activity), plot the kinase activity (luminescence) against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve can be fitted to the data using non-linear regression analysis to calculate the IC₅₀ value. Control wells should include a "no enzyme" control for background subtraction and a "no inhibitor" control representing 100% kinase activity.[2]
References
Application Notes and Protocols for S6K1-IN-DG2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribosomal protein S6 kinase 1 (S6K1), a key downstream effector of the mammalian target of rapamycin (mTOR) signaling pathway, plays a pivotal role in regulating cell growth, proliferation, protein synthesis, and metabolism.[1][2][3] Dysregulation of the mTOR/S6K1 pathway is frequently implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases like Alzheimer's.[1][2] S6K1-IN-DG2 is a potent and cell-permeable inhibitor of p70S6K1, the major isoform of S6K1.[4] These application notes provide detailed protocols for the effective use of this compound in a cell culture setting to investigate the physiological and pathological roles of S6K1.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of S6K1.[5] By binding to the kinase domain of S6K1, it prevents the phosphorylation of its downstream substrates, most notably the 40S ribosomal protein S6 (rpS6). Phosphorylation of rpS6 is a critical step in the initiation of protein synthesis. Therefore, inhibition of S6K1 by this compound leads to a reduction in protein translation and can consequently affect cell size and proliferation.[3]
mTOR/S6K1 Signaling Pathway
The mTOR/S6K1 signaling pathway is a central regulator of cellular anabolic processes. Upon activation by growth factors, nutrients, and energy status, mTOR complex 1 (mTORC1) phosphorylates and activates S6K1. Activated S6K1 then phosphorylates a number of downstream targets to promote protein synthesis and cell growth. A key feature of this pathway is a negative feedback loop where activated S6K1 can phosphorylate and inhibit Insulin Receptor Substrate 1 (IRS-1), thereby attenuating upstream signaling from the insulin/IGF-1 receptor.[2][6][7]
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound (Compound 66) | ||
| IC50 (p70S6K) | < 100 nM | [4] |
| S6K1 Inhibitor II, DG2 | ||
| IC50 (S6K1) | 9.1 nM | [5] |
| IC50 (Akt) | 22 µM | [5] |
| PF-4708671 (for comparison) | ||
| Ki (S6K1) | 20 nM | [8] |
| IC50 (S6K1) | 160 nM | [8] |
| Effective Concentration in L6 cells | 2.5 µM (complete block of rpS6 phosphorylation) | [5] |
| Effective Concentration in various cancer cell lines (Growth Inhibition IC50) | 0.82 µM - 5.73 µM | [9] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
This compound is soluble in DMSO.[1][5] Prepare a high-concentration stock solution, for example, 10 mM.
-
To prepare a 10 mM stock solution, dissolve 3.89 mg of this compound (MW: 389.25 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be required.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months, protected from light.[1]
General Cell Culture Treatment Protocol
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Plate cells at a desired density in a multi-well plate, petri dish, or flask and allow them to adhere and grow overnight.
-
The next day, prepare the desired concentrations of this compound by diluting the stock solution in complete cell culture medium. A typical starting concentration range for dose-response experiments could be 0.1 µM to 10 µM.
-
Include a vehicle control by adding the same volume of DMSO to the medium as used for the highest concentration of the inhibitor. The final DMSO concentration should typically not exceed 0.1% (v/v) to avoid solvent toxicity.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration. Treatment times can range from a few hours (e.g., 1-4 hours) for signaling studies to several days for proliferation or viability assays.[10][11]
-
After the incubation period, proceed with the desired downstream analysis (e.g., Western blotting, cell viability assay, etc.).
Western Blot Analysis of S6K1 Inhibition
This protocol describes the detection of phosphorylated ribosomal protein S6 (p-rpS6), a direct downstream target of S6K1, to assess the inhibitory activity of this compound.
Experimental Workflow:
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-S6 Ribosomal Protein (Ser240/244)
-
Rabbit anti-S6 Ribosomal Protein
-
Mouse or Rabbit anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-rpS6 (Ser240/244) overnight at 4°C with gentle agitation. Use a separate membrane for total rpS6 and the loading control, or strip and re-probe the same membrane.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-rpS6 signal to the total rpS6 signal and/or the loading control. A decrease in the p-rpS6/total rpS6 ratio in this compound-treated cells compared to the vehicle control indicates successful inhibition of S6K1.
Potential Off-Target Effects and Considerations
While this compound is a potent S6K1 inhibitor, it is important to consider potential off-target effects, especially at higher concentrations. Some S6K1 inhibitors have been shown to affect other kinases.[12] A paradoxical effect observed with some S6K1 inhibitors is the increased phosphorylation of S6K1 itself at certain sites (e.g., Thr389) due to the disruption of the negative feedback loop on upstream signaling pathways, leading to increased mTORC1 activity.[4][13] Therefore, it is crucial to carefully titrate the concentration of this compound and to use appropriate controls, such as siRNA-mediated knockdown of S6K1, to confirm that the observed effects are specifically due to S6K1 inhibition.[4]
Conclusion
This compound is a valuable tool for studying the roles of S6K1 in various cellular processes. By following these application notes and protocols, researchers can effectively utilize this inhibitor to dissect the complexities of the mTOR/S6K1 signaling pathway and its implications in health and disease. Careful experimental design, including dose-response and time-course studies, along with the use of appropriate controls, will ensure the generation of reliable and reproducible data.
References
- 1. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | S6 kinase 1 at the central node of cell size and ageing [frontiersin.org]
- 4. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of mTORC1-S6K1 signaling pathway in regulation of hematopoietic stem cell and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. S6K1−/−/S6K2−/− Mice Exhibit Perinatal Lethality and Rapamycin-Sensitive 5′-Terminal Oligopyrimidine mRNA Translation and Reveal a Mitogen-Activated Protein Kinase-Dependent S6 Kinase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mTOR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 11. The mTOR Substrate S6 Kinase 1 (S6K1) Is a Negative Regulator of Axon Regeneration and a Potential Drug Target for Central Nervous System Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Coordinated Targeting of S6K1/2 and AXL Disrupts Pyrimidine Biosynthesis in PTEN-Deficient Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: S6K1-IN-DG2 Stock Solution Preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation, storage, and handling of a dimethyl sulfoxide (DMSO) stock solution of S6K1-IN-DG2, a potent p70 ribosomal S6 kinase 1 (S6K1) inhibitor. Adherence to this protocol is crucial for ensuring the stability, and consistent performance of the compound in various experimental settings.
Introduction and Application Notes
This compound is a selective inhibitor of p70S6K with an IC50 value of less than 100 nM[1][2]. S6K1 is a key downstream effector of the mTORC1 signaling pathway, which is a central regulator of cell growth, proliferation, protein synthesis, and metabolism[3][4][5]. Dysregulation of the mTOR/S6K1 pathway is implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases[4][6]. This compound serves as a valuable tool for investigating the physiological and pathological roles of S6K1.
Mechanism of Action: S6K1 is activated via phosphorylation by mTORC1 and PDK1[7]. Once active, S6K1 phosphorylates several substrates, including the 40S ribosomal protein S6, which enhances the translation of specific mRNAs. S6K1 also participates in a negative feedback loop by phosphorylating insulin receptor substrate 1 (IRS-1), which attenuates PI3K/Akt signaling[6][7][8]. By inhibiting S6K1, this compound allows for the specific interrogation of these downstream events and feedback mechanisms.
Considerations for Working with DMSO:
-
Hygroscopicity: DMSO is highly hygroscopic and readily absorbs moisture from the air. The presence of water can significantly impact the solubility of compounds like this compound[1][2]. It is imperative to use a new, unopened bottle or a properly stored anhydrous grade of DMSO.
-
Compound Stability: While DMSO is an excellent solvent for many organic molecules, it can also affect the stability of certain compounds and proteins[9][10][11]. Stock solutions of this compound in DMSO are stable for a limited time and require specific storage conditions to maintain integrity[1].
-
Assay Interference: The final concentration of DMSO in an assay should be kept to a minimum (typically <0.5%) as it can interfere with biological assays[12][13]. Ensure that all experimental conditions, including controls, contain the same final concentration of DMSO.
Quantitative Data Summary
The physicochemical properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C16H17BrN6O | [1] |
| Molecular Weight | 389.25 g/mol | [1] |
| CAS Number | 871340-88-4 | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| IC50 | < 100 nM for p70S6K | [1][2] |
| Solubility in DMSO | 50 mg/mL (128.45 mM) | [1][2] |
The following table provides calculations for preparing common stock solution concentrations.
| Desired Stock Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 2.5690 mL | 12.8452 mL | 25.6904 mL |
| 5 mM | 0.5138 mL | 2.5690 mL | 5.1381 mL |
| 10 mM | 0.2569 mL | 1.2845 mL | 2.5690 mL |
| 50 mM | 0.0514 mL | 0.2569 mL | 0.5138 mL |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution. The volumes can be adjusted according to the table above for different desired concentrations.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryogenic vials
-
Pipettors and sterile tips
Equipment:
-
Vortex mixer
-
Bath sonicator
Workflow for Stock Solution Preparation
Caption: Workflow for this compound stock solution preparation.
Procedure:
-
Preparation: Before starting, allow the this compound vial to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, weigh 1 mg of the compound.
-
Solubilization: Add the calculated volume of anhydrous DMSO to the vial containing the powder. To prepare a 10 mM stock solution from 1 mg of this compound, add 256.9 µL of DMSO.
-
Dissolving: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes to aid dissolution[1][2]. Visually inspect the solution to ensure there are no visible particulates. The solution should be clear.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryogenic vials[1].
-
Storage: Store the aliquots protected from light. For short-term storage (up to 1 month), -20°C is suitable. For long-term storage (up to 6 months), store at -80°C[1].
-
Usage: When ready to use, thaw a single aliquot at room temperature. Before opening, briefly centrifuge the vial to collect the contents at the bottom. Dilute the stock solution to the final working concentration in the appropriate aqueous buffer or cell culture medium immediately before use.
Signaling Pathway Visualization
The mTOR/S6K1 signaling pathway is a critical axis in cellular regulation. The diagram below illustrates the position of S6K1 within this pathway and its key interactions, including the negative feedback loop it mediates.
Caption: Simplified mTOR/S6K1 signaling pathway and point of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | p70S6K抑制剂 | MCE [medchemexpress.cn]
- 3. Role of mTORC1-S6K1 signaling pathway in regulation of hematopoietic stem cell and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. portlandpress.com [portlandpress.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. The Role of S6K1 in Aging and Alzheimer’s Disease: Mechanistic Insights and Therapeutic Potential [mdpi.com]
- 8. Chronic inhibition of the mTORC1/S6K1 pathway increases insulin-induced PI3K activity but inhibits Akt2 and glucose transport stimulation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Low dose dimethyl sulfoxide driven gross molecular changes have the potential to interfere with various cellular processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DMSO and TMAO—Differences in Interactions in Aqueous Solutions of the K-Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
S6K1-IN-DG2: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribosomal protein S6 kinase 1 (S6K1), a key downstream effector of the mammalian target of rapamycin (mTOR) signaling pathway, is a critical regulator of cell growth, proliferation, protein synthesis, and metabolism.[1][2] The mTOR pathway integrates signals from growth factors and nutrients to control these fundamental cellular processes.[3] Dysregulation of the mTOR/S6K1 signaling axis is implicated in numerous diseases, including cancer, diabetes, and obesity, making S6K1 a significant target for drug discovery.[1] S6K1-IN-DG2 is a potent inhibitor of p70S6K (S6K1) with an in vitro IC50 value of less than 100 nM. These application notes provide detailed protocols and guidelines for utilizing this compound in various research applications.
Data Presentation
Quantitative data for S6K1 inhibitors is crucial for experimental design. The following table summarizes the available data for this compound and includes data for a well-characterized S6K1 inhibitor, PF-4708671, for comparative purposes and as a guide for concentration selection.
| Compound | Assay Type | Target | Parameter | Value | Reference |
| This compound | In Vitro Kinase Assay | p70S6K (S6K1) | IC50 | < 100 nM | [4] |
| PF-4708671 | In Vitro Kinase Assay | S6K1 | IC50 | 0.16 µM | [5] |
| PF-4708671 | Cellular Assay (Neurite Outgrowth) | S6K1 | Effective Concentration | 10 µM | [5] |
| PF-4708671 | In Vivo (Mouse model) | S6K1 | Dosage | Up to 75 mg/kg | [6] |
Signaling Pathway and Experimental Workflow
To effectively utilize this compound, it is essential to understand its place within the S6K1 signaling cascade and the general workflow for its application in research.
Experimental Protocols
The following are detailed protocols for key experiments to assess the activity and effects of this compound.
In Vitro S6K1 Kinase Assay (Luminescence-Based)
This assay measures the inhibition of recombinant S6K1 activity by quantifying the amount of ADP produced.
Materials:
-
Recombinant human S6K1 enzyme
-
S6K1 substrate peptide
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 1 µM down to low nanomolar concentrations, based on its known IC50. The final DMSO concentration in the assay should not exceed 1%.[7]
-
Assay Plate Setup: Add 1 µL of the diluted this compound or DMSO (as a vehicle control) to the wells of a 384-well plate.[2]
-
Kinase/Substrate Mixture: Prepare a solution containing the recombinant S6K1 enzyme and the S6K substrate peptide in the Kinase Assay Buffer. Add 5 µL of this mixture to each well.[2]
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution to each well.[2]
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.[1]
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and subsequently generates a luminescent signal via a luciferase reaction.
-
Detection: Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader. The signal is inversely proportional to the S6K1 inhibitory activity of this compound.
Cellular Assay: Western Blot for Phospho-S6 Ribosomal Protein
This protocol determines the cellular potency of this compound by measuring the phosphorylation of a key downstream S6K1 substrate, the S6 ribosomal protein (rpS6).
Materials:
-
Cell line of interest (e.g., HEK293, MCF7)
-
Complete cell culture medium
-
This compound
-
Serum-free medium
-
Growth factor (e.g., insulin, EGF) or serum for stimulation
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-phospho-S6 Ribosomal Protein (Ser235/236), anti-S6 Ribosomal Protein, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Culture: Plate cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Replace the complete medium with serum-free medium and incubate for 16-24 hours to reduce basal signaling.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Based on data from similar inhibitors, a starting concentration range of 1-20 µM is recommended for initial experiments.[5] Include a DMSO vehicle control.
-
Stimulation: Stimulate the cells with a growth factor (e.g., 100 nM insulin for 30 minutes) or 20% fetal bovine serum to activate the mTOR/S6K1 pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against phospho-S6 (Ser235/236) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total S6 and a loading control like β-actin to ensure equal protein loading.
-
-
Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of S6 phosphorylation by this compound.
In Vivo Studies
For in vivo evaluation of this compound, rodent models are commonly used. The following provides a general framework for such studies.
Model Selection:
-
Xenograft Models: For cancer research, tumor cells of interest can be implanted into immunocompromised mice.[8]
-
Diet-Induced Obesity Models: For metabolic studies, mice can be fed a high-fat diet to induce obesity and insulin resistance.[9]
-
Genetically Engineered Mouse Models (GEMMs): Mice with specific genetic modifications (e.g., S6K1 knockout) can be used to study the specific effects of the inhibitor.[10]
General Protocol Outline:
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Dosing Formulation: Formulate this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). The formulation should be optimized for solubility and stability.
-
Dose Determination: The optimal dose of this compound needs to be determined empirically. Based on studies with PF-4708671, a starting dose range of 10-75 mg/kg could be explored.[6] A dose-escalation study is recommended to determine the maximum tolerated dose (MTD).
-
Treatment Schedule: Administer this compound according to the experimental design (e.g., once daily for a specified number of weeks).
-
Monitoring: Monitor the animals regularly for any signs of toxicity, and measure relevant parameters such as body weight and tumor volume (in cancer models).
-
Pharmacodynamic (PD) Analysis: Collect tissue samples (e.g., tumor, liver, muscle) at the end of the study to assess the in vivo target engagement. This can be done by measuring the phosphorylation of S6 ribosomal protein via Western blot or immunohistochemistry.
-
Efficacy Assessment: Evaluate the therapeutic efficacy of this compound based on the specific disease model (e.g., tumor growth inhibition, improvement in glucose tolerance).
Conclusion
This compound is a valuable tool for investigating the role of S6K1 in health and disease. The protocols provided herein offer a starting point for researchers to design and execute experiments to characterize the biochemical and cellular activity of this inhibitor. Due to the limited publicly available data on the cellular and in vivo activity of this compound, it is crucial to perform dose-response experiments to determine the optimal working concentration for each specific application and model system. The information available for the related inhibitor, PF-4708671, can serve as a useful guide for these initial optimization studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. assaygenie.com [assaygenie.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. The mTOR Substrate S6 Kinase 1 (S6K1) Is a Negative Regulator of Axon Regeneration and a Potential Drug Target for Central Nervous System Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. The discovery of potent ribosomal S6 kinase inhibitors by high-throughput screening and structure-guided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. Pharmacological inhibition of S6K1 increases glucose metabolism and Akt signalling in vitro and in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Removal of S6K1 and S6K2 leads to divergent alterations in learning, memory, and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for S6K1-IN-DG2 Treatment in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing S6K1-IN-DG2, a potent and selective inhibitor of p70 S6 Kinase 1 (S6K1), for in vitro cell line studies. This document outlines the mechanism of action, key signaling pathways, detailed experimental protocols, and expected outcomes based on available research.
Introduction to S6K1 and this compound
Ribosomal protein S6 kinase 1 (S6K1) is a critical serine/threonine kinase that functions as a downstream effector of the mammalian target of rapamycin (mTOR) signaling pathway.[1][2] This pathway is a central regulator of cell growth, proliferation, protein synthesis, and metabolism.[1] this compound, also known as DG2, is a low molecular weight, ATP-competitive inhibitor of S6K1. By blocking the kinase activity of S6K1, this compound prevents the phosphorylation of its downstream targets, most notably the 40S ribosomal protein S6 (rpS6). This inhibition leads to the modulation of protein synthesis and can impact cell proliferation and survival.
Mechanism of Action and Signaling Pathway
S6K1 is a key component of the PI3K/Akt/mTOR signaling cascade. Upon activation by growth factors, nutrients, or mitogens, mTOR complex 1 (mTORC1) directly phosphorylates and activates S6K1. Activated S6K1 then phosphorylates a number of substrates, including rpS6, to promote protein synthesis and cell growth. This compound exerts its inhibitory effect by competing with ATP for the binding site on the S6K1 kinase domain, thereby preventing the transfer of a phosphate group to its substrates.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and the typical treatment durations observed in various cell lines from published studies. It is important to note that optimal concentrations and durations should be determined empirically for each specific cell line and experimental context.
| Cell Line Type | Example Cell Lines | This compound IC50 | Typical Treatment Duration | Application |
| Glioblastoma | U87MG, LN229 | Not explicitly reported | 3 - 72 hours | Analysis of cell signaling, proliferation |
| Lung Carcinoma | A549, H23 | Not explicitly reported | 6 - 72 hours | Cell viability, radiosensitization studies |
| Breast Cancer | MCF7, BT474 | Not explicitly reported | 24 - 48 hours | Analysis of drug resistance, apoptosis |
| Prostate Cancer | LNCaP | Not explicitly reported | 6 - 24 hours | Western blot analysis of signaling pathways |
| Neuroblastoma | SK-N-AS | Not explicitly reported | 24 - 72 hours | Cell proliferation assays |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound treatment.
Protocol 1: Assessment of S6K1 Inhibition by Western Blot
This protocol details the detection of S6K1 activity by measuring the phosphorylation of its downstream target, rpS6.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-S6 (Ser235/236), anti-total S6, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment:
-
Allow cells to adhere overnight.
-
The following day, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (DMSO).
-
Incubate for the desired duration (e.g., 1, 3, 6, 12, or 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Protocol 2: Cell Viability/Proliferation Assay
This protocol describes how to assess the effect of this compound on cell viability and proliferation using a colorimetric assay (e.g., MTT or WST-1).
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Cell Treatment:
-
Allow cells to adhere overnight.
-
The next day, add 100 µL of medium containing serial dilutions of this compound or vehicle control.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Assay:
-
For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
For MTT: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1, 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot a dose-response curve to determine the IC50 value.
-
Troubleshooting and Considerations
-
Solubility: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the culture medium is low (e.g., <0.1%) to avoid solvent-induced toxicity.
-
Cell Line Variability: The optimal concentration and treatment duration for this compound can vary significantly between different cell lines. It is crucial to perform dose-response and time-course experiments for each new cell line.
-
Off-Target Effects: While this compound is a selective inhibitor, the possibility of off-target effects should be considered, especially at high concentrations. Control experiments, such as using a structurally distinct S6K1 inhibitor or siRNA-mediated knockdown of S6K1, can help validate the observed phenotypes.
-
Feedback Loops: Inhibition of S6K1 can sometimes lead to the activation of upstream signaling pathways, such as the PI3K/Akt pathway, through the relief of negative feedback loops. It is advisable to monitor the phosphorylation status of key proteins in the pathway (e.g., Akt) to understand the full cellular response to S6K1 inhibition.
References
Application Notes and Protocols for Immunofluorescence Staining with S6K1-IN-DG2
For Researchers, Scientists, and Drug Development Professionals
Introduction
S6K1-IN-DG2 is a potent and selective inhibitor of p70 S6 Kinase 1 (S6K1), a key downstream effector of the mTOR signaling pathway. The mTOR/S6K1 pathway is a central regulator of cell growth, proliferation, protein synthesis, and metabolism. Dysregulation of this pathway is implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases. Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization and quantify the phosphorylation status of S6K1, providing insights into the activity of the mTOR pathway and the efficacy of inhibitors like this compound.
These application notes provide a detailed protocol for immunofluorescence staining of phosphorylated S6K1 (p-S6K1) in mammalian cells treated with this compound.
Mechanism of Action and Signaling Pathway
S6K1 is activated via phosphorylation by mTOR Complex 1 (mTORC1) at multiple sites, with phosphorylation at Threonine 389 (Thr389) being a key indicator of its activation. Once activated, S6K1 phosphorylates several downstream targets, including the ribosomal protein S6 (rpS6), which promotes protein synthesis. This compound is an ATP-competitive inhibitor that binds to the kinase domain of S6K1, preventing its catalytic activity and the subsequent phosphorylation of its downstream substrates. By using immunofluorescence to detect p-S6K1 (Thr389), researchers can visually assess the inhibition of the mTOR/S6K1 pathway in response to this compound treatment.
Data Presentation
The following table provides representative data on the expected dose-dependent inhibition of p-S6K1 (Thr389) immunofluorescence intensity in a model cell line (e.g., MCF-7 or HeLa) treated with this compound for 2 hours. The IC50 for this compound is reported to be in the nanomolar range. This data is illustrative and optimal concentrations should be determined experimentally for each cell line and experimental condition.
| This compound Concentration | Mean Fluorescence Intensity of p-S6K1 (Thr389) (Arbitrary Units) | Standard Deviation | Percent Inhibition (%) |
| 0 nM (Vehicle Control) | 1500 | 120 | 0 |
| 10 nM | 1250 | 100 | 16.7 |
| 50 nM | 800 | 75 | 46.7 |
| 100 nM | 450 | 50 | 70.0 |
| 500 nM | 200 | 30 | 86.7 |
| 1 µM | 150 | 25 | 90.0 |
Note: The above data is a simulated example based on the known potency of S6K1 inhibitors. Actual results may vary depending on the cell type, antibody performance, and imaging parameters.
Experimental Protocols
Immunofluorescence Staining Protocol for p-S6K1 (Thr389)
This protocol is designed for mammalian cells grown in chamber slides or on coverslips.
Materials:
-
Mammalian cells of interest (e.g., MCF-7, HeLa, U2OS)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or normal goat serum in PBS
-
Primary Antibody: Rabbit anti-phospho-S6K1 (Thr389) antibody (use at manufacturer's recommended dilution)
-
Secondary Antibody: Alexa Fluor 488 or 594-conjugated goat anti-rabbit IgG (use at manufacturer's recommended dilution)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Experimental Workflow:
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto sterile glass coverslips in a 24-well plate or in chamber slides at a density that will result in 60-70% confluency at the time of the experiment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Aspirate the old medium and treat the cells with the this compound dilutions or vehicle control (e.g., 0.1% DMSO) for the desired time (e.g., 2 hours).
-
-
Fixation:
-
Aspirate the treatment medium and wash the cells twice with ice-cold PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by adding 0.25% Triton X-100 in PBS and incubating for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-p-S6K1 (Thr389) antibody in Blocking Buffer according to the manufacturer's instructions.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images using appropriate filter sets for the chosen fluorophores.
-
For quantitative analysis, ensure that all images are acquired using the same settings (e.g., exposure time, gain).
-
Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of p-S6K1 staining in the cytoplasm and/or nucleus of a statistically significant number of cells for each treatment condition.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., normal goat serum). |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations. | |
| Weak or No Signal | Inactive primary antibody | Use a fresh or different lot of the primary antibody. |
| Insufficient permeabilization | Increase Triton X-100 concentration or incubation time. | |
| Low target protein expression | Use a positive control cell line known to express high levels of p-S6K1. | |
| Photobleaching | Excessive exposure to light | Minimize light exposure during staining and imaging. Use an antifade mounting medium. |
Conclusion
This document provides a comprehensive guide for utilizing this compound in immunofluorescence studies to investigate the mTOR/S6K1 signaling pathway. The provided protocols and diagrams are intended to serve as a starting point for researchers. Optimization of inhibitor concentrations, incubation times, and antibody dilutions may be necessary for specific cell types and experimental setups to achieve robust and reproducible results.
S6K1-IN-DG2: A Potent Tool for Investigating Synaptic Plasticity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ribosomal protein S6 kinase 1 (S6K1) is a critical downstream effector of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. In the central nervous system, the mTOR/S6K1 pathway plays a pivotal role in modulating protein synthesis-dependent forms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), which are cellular correlates of learning and memory. Dysregulation of this pathway has been implicated in various neurological and neurodegenerative disorders.
S6K1-IN-DG2 is a potent and selective, cell-permeable inhibitor of S6K1. Its utility in neuroscience research lies in its ability to dissect the specific contributions of S6K1 to the complex signaling cascades that underlie synaptic plasticity. By inhibiting S6K1, researchers can investigate its role in processes such as dendritic protein synthesis, spine morphology, and the expression of plasticity-related proteins. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in studying synaptic plasticity.
Mechanism of Action
S6K1 is activated via phosphorylation by mTOR Complex 1 (mTORC1) in response to various upstream signals, including growth factors and nutrients. Activated S6K1 then phosphorylates several downstream targets, most notably the 40S ribosomal protein S6 (rpS6). This phosphorylation event is a key step in the initiation of protein synthesis. This compound is an ATP-competitive inhibitor that binds to the kinase domain of S6K1, preventing the transfer of phosphate from ATP to its substrates. This inhibition effectively blocks the downstream signaling cascade, leading to a reduction in the translation of a specific subset of mRNAs required for long-lasting synaptic changes.
Quantitative Data
The following tables summarize the key quantitative data for this compound and a well-characterized reference S6K1 inhibitor, PF-4708671.
Table 1: Inhibitor Properties
| Compound | Target | IC50 | Ki | Molecular Weight |
| This compound | p70S6K (S6K1) | < 100 nM[1] | Not Reported | 389.25 g/mol [1] |
| PF-4708671 | S6K1 | 160 nM[2] | 20 nM[2] | 390.4 g/mol |
Table 2: Kinase Selectivity of PF-4708671 (as a reference for S6K1 inhibitors)
| Kinase | IC50 |
| S6K1 | 160 nM |
| MSK1 | >10,000 nM |
| RSK1 | >10,000 nM |
| AKT1 | >10,000 nM |
| PDK1 | >10,000 nM |
Note: Data for PF-4708671 is provided as a reference due to the limited publicly available selectivity data for this compound.
Table 3: Reported Effects of S6K1 Inhibition on Synaptic Plasticity (using PF-4708671)
| Parameter | Experimental Model | Treatment | Observed Effect |
| Long-Term Potentiation (LTP) | Chronic epileptic rats (in vivo) | PF-4708671 | Reversed deficits in hippocampal CA3-CA1 LTP. |
| Neurite Outgrowth | Primary hippocampal neurons | 10 µM PF-4708671 for 48h | Promoted neurite outgrowth. |
| Phospho-S6 levels | 293T cells | PF-4708671 | Modest decrease in pS6 at 3 hours. |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: In Vitro S6K1 Kinase Assay
This protocol is designed to determine the direct inhibitory effect of this compound on S6K1 kinase activity.
Materials:
-
Recombinant active S6K1
-
S6K1 substrate (e.g., recombinant S6 protein or a synthetic peptide)
-
This compound
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM beta-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well white plates
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a 96-well plate, add S6K1 enzyme to each well.
-
Add the diluted this compound or vehicle (DMSO) to the wells.
-
Add the S6K1 substrate to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for the recommended time (e.g., 30-60 minutes).
-
Stop the reaction and measure the remaining ATP levels using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Calculate the percentage of S6K1 inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Electrophysiological Recording of Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol describes how to assess the effect of this compound on LTP at Schaffer collateral-CA1 synapses in acute hippocampal slices.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgCl2, saturated with 95% O2/5% CO2.
-
Dissection tools, vibratome, and recording chamber.
-
Stimulating and recording electrodes.
-
Data acquisition system.
Procedure:
-
Prepare acute hippocampal slices (300-400 µm thick) from a rodent brain and allow them to recover in oxygenated aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with aCSF at a constant rate.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Apply this compound (at the desired final concentration) or vehicle to the perfusion bath and continue baseline recording for another 20-30 minutes.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Record fEPSPs for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP.
-
Analyze the data by measuring the slope of the fEPSP. Normalize the post-HFS fEPSP slopes to the pre-HFS baseline to determine the magnitude of LTP. Compare the LTP magnitude between the this compound-treated and vehicle-treated slices.
Protocol 3: Western Blotting for S6K1 Pathway Analysis in Neuronal Cultures
This protocol is for examining the effect of this compound on the phosphorylation of S6K1's downstream target, rpS6, in primary neuronal cultures or neuronal cell lines.
Materials:
-
Primary neuronal culture or neuronal cell line (e.g., SH-SY5Y).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer system.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-S6 (Ser235/236), anti-total S6, anti-β-actin.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Plate neurons and grow to the desired confluency.
-
Treat the cells with this compound or vehicle for the desired time. To stimulate the pathway, cells can be treated with a growth factor like BDNF or insulin.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-S6 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total S6 and a loading control (e.g., β-actin) to normalize the phospho-S6 signal.
-
Quantify the band intensities to determine the relative change in S6 phosphorylation upon treatment with this compound.
Conclusion
This compound is a valuable pharmacological tool for elucidating the specific functions of S6K1 in the intricate processes of synaptic plasticity. The protocols outlined above provide a framework for researchers to investigate the impact of S6K1 inhibition on neuronal function at the molecular, cellular, and network levels. Careful experimental design and data interpretation will contribute to a deeper understanding of the role of the mTOR/S6K1 pathway in brain health and disease, and may aid in the development of novel therapeutic strategies for neurological disorders.
References
S6K1-IN-DG2: Application Notes and Protocols for Neurobiological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribosomal protein S6 kinase 1 (S6K1) is a critical downstream effector of the mammalian target of rapamycin (mTOR) signaling pathway, playing a pivotal role in the regulation of protein synthesis, cell growth, and metabolism.[1] In the central nervous system, S6K1 is integral to synaptic plasticity, memory formation, and neuronal growth.[1] Dysregulation of the S6K1 pathway has been implicated in various neurological disorders, including neurodegenerative diseases, cognitive impairments, and epilepsy, making it a compelling target for therapeutic intervention.[2][3]
S6K1-IN-DG2 is a potent, ATP-competitive, and reversible inhibitor of S6K1. This document provides detailed application notes and experimental protocols for the use of this compound in neurobiology research, aimed at facilitating the investigation of S6K1 function in both in vitro and in vivo models.
This compound: Compound Profile
| Property | Value | Reference |
| Synonyms | DG2, S6K1 Inhibitor II | [4] |
| CAS Number | 871340-88-4 | [4] |
| Molecular Formula | C₁₆H₁₇BrN₆O | [4] |
| Molecular Weight | 389.25 g/mol | [4] |
| IC₅₀ | 9.1 nM | [4] |
| Mechanism of Action | ATP-competitive, reversible inhibitor of S6K1 | [4] |
| Solubility | DMSO: 100 mg/mL | [4] |
| Storage | Store at -20°C for up to 6 months. Protect from light. | [2] |
Key Applications in Neurobiology
-
Investigation of Synaptic Plasticity: Elucidate the role of S6K1 in long-term potentiation (LTP) and long-term depression (LTD).
-
Neurite Outgrowth and Axon Regeneration Studies: Assess the impact of S6K1 inhibition on neuronal development and repair mechanisms.[5]
-
Neurodegenerative Disease Modeling: Explore the therapeutic potential of S6K1 inhibition in models of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.[3]
-
Epilepsy and Seizure Models: Investigate the involvement of the S6K1 pathway in neuronal hyperexcitability.[2]
-
Pain Research: Study the role of S6K1-mediated protein synthesis in nociceptor sensitization and inflammatory pain.
Signaling Pathway
The mTOR/S6K1 signaling pathway is a central regulator of cell growth and protein synthesis. Upon activation by upstream signals such as growth factors and nutrients, mTORC1 phosphorylates and activates S6K1. Activated S6K1 then phosphorylates several downstream targets, including the ribosomal protein S6 (rpS6), to promote the translation of specific mRNAs.
Caption: The mTOR/S6K1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Experiment: Inhibition of Neurite Outgrowth in Primary Neurons
This protocol is adapted from methodologies used for the S6K1 inhibitor PF-4708671 and can be applied to this compound.[5]
Objective: To determine the effect of this compound on neurite outgrowth in primary hippocampal neurons.
Materials:
-
This compound (solubilized in DMSO)
-
Primary hippocampal neurons (e.g., from E18 rat embryos)
-
96-well plates coated with poly-D-lysine
-
Neuronal culture medium
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 10% goat serum in PBS)
-
Primary antibody: anti-βIII-tubulin
-
Secondary antibody: fluorescently-conjugated anti-chicken IgY
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Cell Plating: Plate primary hippocampal neurons at a low density (e.g., 1500-2000 cells/well) in 96-well plates.
-
Treatment: After allowing neurons to adhere (typically 2-4 hours), replace the medium with fresh medium containing this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) or vehicle control (DMSO). A 48-hour treatment period is often effective.[5]
-
Fixation and Staining:
-
After the treatment period, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 10% goat serum for 1 hour at room temperature.
-
Incubate with anti-βIII-tubulin antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-conjugated secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Analyze neurite length and branching using appropriate software.
-
Caption: Workflow for the in vitro neurite outgrowth assay.
In Vivo Experiment: Mouse Model of Inflammatory Pain
This protocol is based on a study that utilized an S6K1 inhibitor (DG2) to assess its effects on inflammatory pain.
Objective: To evaluate the analgesic effect of this compound in a mouse model of inflammatory pain.
Materials:
-
This compound
-
Vehicle (e.g., saline with 5% DMSO and 10% Tween 80)
-
Inflammatory agent (e.g., Complete Freund's Adjuvant - CFA)
-
Adult male mice (e.g., C57BL/6)
-
Von Frey filaments (for mechanical sensitivity testing)
-
Plantar test apparatus (for thermal sensitivity testing)
Procedure:
-
Acclimation and Baseline Testing:
-
Acclimate mice to the testing environment and equipment for several days.
-
Measure baseline mechanical and thermal sensitivity before any injections.
-
-
Induction of Inflammation:
-
Induce inflammation by injecting CFA into the plantar surface of one hind paw.
-
-
Drug Administration:
-
Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection). The dosage and timing will need to be optimized, but a starting point could be based on similar in vivo studies with other S6K1 inhibitors (e.g., 10-50 mg/kg).
-
-
Behavioral Testing:
-
At various time points after drug administration (e.g., 1, 2, 4, and 24 hours), assess mechanical allodynia using von Frey filaments and thermal hyperalgesia using the plantar test.
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds (mechanical) and latencies (thermal) between the this compound-treated group and the vehicle-treated group.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological inhibition of S6K1 rescues synaptic deficits and attenuates seizures and depression in chronic epileptic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Translation Control with p70 S6 Kinase 1 Inhibitors to Reverse Phenotypes in Fragile X Syndrome Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. The mTOR Substrate S6 Kinase 1 (S6K1) Is a Negative Regulator of Axon Regeneration and a Potential Drug Target for Central Nervous System Injury - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing S6K1-IN-DG2 Precipitation in Media
This technical support center provides targeted troubleshooting guides and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with the S6K1 inhibitor, S6K1-IN-DG2, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a cell-permeable pyrazolopyrimidine compound that functions as a potent, ATP-competitive, and reversible inhibitor of the p70 ribosomal protein S6 kinase 1 (S6K1)[1]. It has an IC₅₀ value of 9.1 nM and is primarily used in research for phosphorylation and dephosphorylation applications[1].
Q2: What is the mechanism of action of S6K1?
S6K1 is a critical protein kinase that acts as a downstream effector of the mTORC1 signaling pathway.[2][3] This pathway is central to regulating cell growth, proliferation, and protein synthesis.[3] Upon activation by mTORC1, S6K1 phosphorylates various substrates, most notably the S6 ribosomal protein (rS6), which in turn promotes the translation of specific mRNAs required for cell growth.[3] Inhibiting S6K1 with this compound allows researchers to study the roles of this pathway in various diseases, including cancer and metabolic disorders.[2]
Q3: What are the recommended storage conditions for this compound?
Proper storage is critical to maintaining the compound's stability and solubility.
-
Solid Form: The solid (powder) form of this compound should be stored at 2-8°C[1].
-
Stock Solutions: Once reconstituted in a solvent like DMSO, the solution should be aliquoted into single-use vials to prevent repeated freeze-thaw cycles.[4] These aliquots should be stored at -20°C for short-term storage (up to 1-6 months) or at -80°C for long-term storage (up to 6 months), protected from light.[1][4]
Troubleshooting Guide: Precipitation Issues
This guide addresses common scenarios where this compound precipitates during experimental use.
Q: My this compound precipitated immediately after I added the stock solution to my cell culture media. What is the likely cause?
This is a classic example of "solvent shock," a common issue with hydrophobic compounds that have low aqueous solubility.[5][6] When a highly concentrated stock solution (e.g., in 100% DMSO) is rapidly diluted into the aqueous environment of cell culture media, the compound can "crash out" of solution, forming a visible precipitate.[5][6] Another primary cause is exceeding the compound's solubility limit in the final media formulation.[5][7]
Q: How can I prevent precipitation when diluting my stock solution into media?
The key is to dilute the compound gradually. Avoid adding the concentrated DMSO stock directly into your final volume of media.[6] Instead, use a serial or intermediate dilution method as described in the protocol below. By slowly decreasing the solvent concentration, you can prevent solvent shock and keep the inhibitor in solution.[6] Pre-warming the media to 37°C and adding the inhibitor dropwise while gently swirling can also significantly improve solubility.[5]
Q: The media containing this compound was clear initially, but I observed cloudiness or particles after incubation. What could have happened?
Several factors can cause delayed precipitation:
-
Media Evaporation: Inadequate humidity in the incubator can cause the media to evaporate over time.[5] This increases the effective concentration of this compound, potentially pushing it beyond its solubility limit.[5]
-
Temperature Fluctuations: Moving culture plates from a 37°C incubator to a cooler environment (like a microscope stage or a laminar flow hood) can decrease the compound's solubility and cause it to precipitate.
-
pH Instability: Although less common, significant shifts in the media's pH can alter the solubility of dissolved compounds.[5][7] Ensure your media is properly buffered and the incubator's CO₂ level is correctly calibrated.[7]
-
Interactions with Media Components: Components in the media, particularly proteins in fetal bovine serum (FBS), can interact with the compound. While serum can sometimes aid in solubilizing hydrophobic molecules, it can also contribute to precipitation under certain conditions.[5][7] Consider adding the inhibitor to the basal media before adding serum.[7]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate: Determine the mass of this compound powder needed to achieve a 10 mM concentration in your desired volume (Molecular Weight: 389.25 g/mol ).
-
Weigh: Carefully weigh the required amount of powder in a sterile microcentrifuge or conical tube.
-
Dissolve: Add the calculated volume of anhydrous, sterile DMSO to the tube.[6]
-
Mix: Vortex the solution thoroughly. If solid particles remain, gently warm the tube to 37°C or sonicate in short intervals until the compound is completely dissolved.[6][8]
-
Inspect: Visually confirm that the solution is clear and free of any undissolved material.[6]
-
Aliquot & Store: Dispense the stock solution into single-use, light-protected aliquots and store at -20°C or -80°C.[1][4][6]
Protocol 2: Preparation of a Final Working Solution (e.g., 10 µM) in Media
-
Thaw: Thaw a single aliquot of the 10 mM this compound stock solution.
-
Pre-warm Media: Warm the required volume of your complete cell culture medium to 37°C in a water bath.[5]
-
Intermediate Dilution (Crucial Step): Prepare an intermediate dilution. For a final 10 µM solution, you could dilute the 10 mM stock 1:100. To do this safely, first dilute the 10 mM stock 1:10 in serum-free medium or sterile PBS (e.g., 2 µL of stock into 18 µL of PBS) to create a 1 mM solution.
-
Final Dilution: Add the 1 mM intermediate stock to the pre-warmed complete medium at a 1:100 dilution to achieve the final 10 µM concentration. Crucially, add the intermediate solution dropwise to the media while gently swirling the tube. [5] This ensures rapid and even dispersion, preventing precipitation.
-
Final Check: Ensure the final concentration of DMSO is at a non-toxic level for your cells (typically ≤ 0.1%).[7] Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Supporting Data
The following table summarizes key quantitative data for working with this compound.
| Parameter | Value / Recommendation | Source(s) |
| Solubility in DMSO | 100 mg/mL | [1] |
| Typical Stock Concentration | 10 mM (in DMSO) | [6] |
| Final DMSO in Media | ≤ 0.1% | [7] |
| Storage (Solid) | 2-8°C | [1] |
| Storage (Stock Solution) | -20°C (up to 6 months) or -80°C (up to 6 months) | [1][4] |
References
- 1. S6K1 Inhibitor II, DG2 The S6K1 Inhibitor II, DG2 controls the biological activity of S6K1. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 871340-88-4 [sigmaaldrich.com]
- 2. The discovery of potent ribosomal S6 kinase inhibitors by high-throughput screening and structure-guided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. file.selleckchem.com [file.selleckchem.com]
Technical Support Center: Troubleshooting Off-Target Effects of S6K1 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting potential off-target effects of S6K1 inhibitors. The information is presented in a question-and-answer format to directly address common issues encountered during experiments. As "S6K1-IN-DG2" did not yield specific public data, this guide will use the well-characterized and commercially available S6K1 inhibitor, PF-4708671 , as a representative example to illustrate key concepts and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell line at concentrations where we expect to see S6K1 inhibition. Could this be an off-target effect?
A1: Yes, unexpected cytotoxicity is a common indicator of off-target effects. While S6K1 inhibition can impact cell proliferation and survival, excessive cell death may suggest that the inhibitor is interacting with other kinases or cellular targets.[1] Kinase inhibitors often exhibit off-target activity due to the conserved nature of the ATP-binding pocket across the kinome.[2]
To investigate this, we recommend the following initial steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve for both the inhibition of S6K1 activity (e.g., by monitoring the phosphorylation of a downstream substrate like ribosomal protein S6) and cytotoxicity. A significant divergence in the IC50 for target inhibition and the EC50 for cytotoxicity suggests an off-target effect.
-
Use a Structurally Different S6K1 Inhibitor: If available, test a structurally distinct S6K1 inhibitor. If this compound inhibits S6K1 without causing similar cytotoxicity, it strongly implies that the observed cell death is due to an off-target effect of the initial inhibitor.[1]
-
Target Engagement Assay: Confirm that your inhibitor is engaging S6K1 in your cells at the concentrations causing cytotoxicity using a method like the Cellular Thermal Shift Assay (CETSA).
Q2: Our inhibitor is reducing the phosphorylation of our intended downstream target, but we are also seeing unexpected changes in other signaling pathways. How can we determine if this is due to off-target inhibition?
A2: This is a classic sign of off-target activity or pathway crosstalk. S6K1 is a node in a complex signaling network, and its inhibition can have downstream consequences.[3][4][5] However, direct inhibition of other kinases is also a strong possibility.
Here’s how to approach this:
-
Kinome Profiling: The most direct way to identify unintended kinase targets is through a broad panel kinase screen (kinome profiling).[6] This will provide data on the inhibitor's activity against hundreds of kinases, revealing potential off-targets.
-
Western Blot Analysis of Key Off-Target Pathways: Based on the kinome profiling data or known inhibitor liabilities, perform western blots to examine the phosphorylation status of key components in suspected off-target pathways.
-
Rescue Experiments: If you identify a likely off-target, you can perform a rescue experiment. For example, if you suspect your inhibitor is also targeting another kinase, you can transfect cells with a drug-resistant mutant of that kinase. If the off-target phenotype is rescued, it confirms the unintended interaction.[1]
Q3: The inhibitory effect of our compound on S6K1 activity is weaker in cellular assays compared to biochemical assays. What could be the reason for this discrepancy?
A3: This is a common observation and can be attributed to several factors:
-
Cell Permeability: The compound may have poor cell membrane permeability, resulting in a lower intracellular concentration.
-
High Intracellular ATP Concentration: In biochemical assays, the ATP concentration can be controlled and is often set at or below the Km value. In a cellular environment, the ATP concentration is much higher (in the millimolar range), which can lead to competition and reduce the apparent potency of ATP-competitive inhibitors.
-
Drug Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
Compound Instability or Metabolism: The compound may be unstable or rapidly metabolized within the cell.
To troubleshoot this, consider performing a target engagement assay like CETSA to confirm that the compound is reaching and binding to S6K1 inside the cell.
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible results in S6K1 inhibition experiments.
-
Possible Cause: Compound solubility or stability issues.
-
Troubleshooting Steps:
-
Confirm the solubility of your inhibitor in the cell culture medium.
-
Always include a vehicle control (e.g., DMSO) to ensure the solvent is not affecting the cells.
-
Check the stability of the inhibitor under your experimental conditions (e.g., at 37°C in cell culture medium over time).
-
-
Expected Outcome: More consistent and reproducible data on S6K1 inhibition.
Issue 2: Observed phenotype does not match the known function of S6K1.
-
Possible Cause: The phenotype is driven by an off-target effect.
-
Troubleshooting Steps:
-
Perform a kinome-wide selectivity screen to identify potential off-targets.
-
Use a structurally distinct S6K1 inhibitor to see if it reproduces the phenotype.
-
Knockdown S6K1 using siRNA or shRNA and check if the phenotype is replicated. If not, the inhibitor's effect is likely off-target.
-
-
Expected Outcome: Identification of whether the observed phenotype is on-target or off-target.
Quantitative Data Summary
The following tables summarize the inhibitory activity of the representative S6K1 inhibitor, PF-4708671.
Table 1: In Vitro Inhibitory Activity of PF-4708671 against S6K1 and Related Kinases
| Kinase | Ki (nM) | IC50 (nM) | Selectivity vs. S6K1 |
| S6K1 | 20 | 160 | - |
| S6K2 | - | 65,000 | >400-fold |
| MSK1 | - | 950 | ~6-fold |
| RSK1 | - | 4,700 | ~29-fold |
| RSK2 | - | 9,200 | ~57-fold |
Data compiled from publicly available sources.[7][8] Values can vary depending on assay conditions.
Table 2: Off-Target Profile of PF-4708671 against a Panel of AGC Kinases
| Kinase | % Inhibition at 1 µM |
| Akt1 | <10% |
| PKA | <10% |
| ROCK2 | <10% |
| SGK1 | <10% |
Data indicates high selectivity against other members of the AGC kinase family.[9]
Key Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Format)
Objective: To determine the IC50 value of an inhibitor against S6K1.
Methodology:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.
-
Reaction Setup: In a 384-well plate, add the inhibitor or DMSO (control), recombinant S6K1 enzyme, and the appropriate substrate peptide in kinase assay buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit (Promega) according to the manufacturer's protocol. Luminescence is proportional to kinase activity.
-
Data Analysis: Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Western Blot for Phospho-S6 and Total S6
Objective: To assess the inhibition of S6K1 activity in a cellular context.
Methodology:
-
Cell Treatment: Plate and culture cells to the desired confluency. Treat with serial dilutions of the S6K1 inhibitor or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-S6 (Ser235/236) and total S6 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-S6 signal to the total S6 signal.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of the inhibitor with S6K1 in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with the inhibitor or vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Separate the soluble fraction of the proteome from the precipitated proteins by centrifugation.
-
Protein Analysis: Analyze the amount of soluble S6K1 in the supernatant at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble S6K1 as a function of temperature. A stabilizing ligand will shift the melting curve to higher temperatures.
Visualizations
Caption: S6K1 Signaling Pathway.
Caption: Workflow for Troubleshooting Off-Target Effects.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
Technical Support Center: S6K1-IN-DG2 Cytotoxicity Assessment in Primary Cells
Disclaimer: The following technical support guide is for informational purposes for researchers, scientists, and drug development professionals. The compound S6K1-IN-DG2 is used as a placeholder for a novel or poorly characterized S6K1 inhibitor. As no specific public data is available for this compound, the recommendations and protocols provided are based on established principles of in vitro toxicology and data from well-characterized S6K1 inhibitors such as PF-4708671.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound in our primary cell cultures at our target concentration. What are the initial troubleshooting steps?
A1: When encountering unexpected cytotoxicity with a new compound, a systematic approach is crucial.[1] Begin by verifying the fundamentals of your experimental setup. This includes confirming the final concentration of this compound and the solvent (e.g., DMSO) in the culture medium.[1] It is also vital to ensure the health and viability of your primary cells before initiating treatment. Key initial steps include performing a dose-response curve to determine the half-maximal cytotoxic concentration (CC50) and optimizing the exposure time.[1]
Q2: How can we mitigate the cytotoxic effects of this compound while still assessing its inhibitory effect on the S6K1 pathway?
A2: Several strategies can be employed. The most direct approach is to lower the concentration of the compound and reduce the exposure duration.[1] Additionally, depending on the suspected mechanism of toxicity, co-treatment with cytoprotective agents like antioxidants (e.g., N-acetylcysteine) or pan-caspase inhibitors (e.g., Z-VAD-FMK) may rescue cells from death.[1] It is also worth experimenting with varying serum concentrations in your culture medium, as this can influence drug availability and cytotoxicity.[1]
Q3: What is the mechanism of action for S6K1, and how might its inhibition lead to cytotoxicity?
A3: S6K1 (Ribosomal protein S6 kinase 1) is a serine/threonine kinase that is a key downstream effector of the mTORC1 signaling pathway.[2][3] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[2][4] S6K1 activation promotes protein synthesis and cell growth.[2][5] Inhibition of S6K1 can disrupt these fundamental cellular processes, which in some cell types, particularly those dependent on this pathway for survival (e.g., certain cancer cells), can lead to cell cycle arrest and apoptosis.[4][6]
Q4: What are the appropriate controls to include in our this compound cytotoxicity experiments?
A4: To ensure the validity of your results, several controls are essential:
-
Vehicle Control: Primary cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control accounts for any potential toxicity of the solvent itself.
-
Untreated Control: Primary cells cultured in medium alone, representing the baseline health and viability of the cells.
-
Positive Control (for cytotoxicity assays): A known cytotoxic agent (e.g., staurosporine for apoptosis assays, or Triton X-100 for LDH assays) to ensure the assay is working correctly.[7]
-
Positive Control (for pathway inhibition): A well-characterized S6K1 inhibitor, such as PF-4708671, to benchmark the effects of this compound on the S6K1 signaling pathway.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in cytotoxicity results between replicate wells. | Inconsistent cell seeding density. Inaccurate pipetting of this compound. Edge effects in the microplate due to evaporation.[8] | Ensure a homogenous cell suspension before seeding and use a consistent cell counting method.[9] Use calibrated pipettes and consider serial dilutions to avoid pipetting very small volumes.[9] Avoid using the outermost wells of the plate and ensure proper humidification in the incubator.[8] |
| High background signal in cytotoxicity assays. | Phenol red in the culture medium can interfere with some colorimetric and fluorometric assays.[8] High spontaneous release of LDH from unhealthy cells. Contamination of cell cultures. | Use phenol red-free medium for the duration of the assay. Ensure high cell viability (>90%) before starting the experiment. Regularly test for mycoplasma and other contaminants. |
| No observed cytotoxicity at expected concentrations. | This compound may be unstable in the culture medium. The primary cells may not be dependent on the S6K1 pathway for survival. Insufficient incubation time. | Prepare fresh dilutions of this compound for each experiment.[1] Confirm S6K1 pathway activity in your primary cells (e.g., by Western blot for phosphorylated S6 ribosomal protein). Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time.[10] |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). | Different assays measure different cellular parameters. MTT measures metabolic activity, while LDH measures membrane integrity.[7][11][12] A compound could be cytostatic (inhibit proliferation) without being cytotoxic (killing cells). | Use a combination of assays to get a comprehensive view of cytotoxicity. For example, pair a metabolic assay (MTT or WST-8) with a membrane integrity assay (LDH or Trypan Blue) and an apoptosis assay (Annexin V/PI staining). |
Data Presentation
Table 1: Dose-Response Cytotoxicity of this compound in Primary Human Hepatocytes (72h Exposure)
| Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Vehicle) | 100 ± 4.5 | 5.2 ± 1.1 |
| 0.1 | 98.2 ± 5.1 | 6.1 ± 1.5 |
| 1 | 85.7 ± 6.3 | 14.8 ± 2.3 |
| 5 | 52.1 ± 7.9 | 45.3 ± 5.8 |
| 10 | 25.4 ± 4.8 | 72.9 ± 6.4 |
| 25 | 10.3 ± 2.1 | 88.5 ± 4.7 |
| 50 | 5.1 ± 1.5 | 94.2 ± 3.9 |
Table 2: Apoptosis Induction by this compound in Primary Human Umbilical Vein Endothelial Cells (HUVECs) at 48h
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 2.1 ± 0.5 | 1.5 ± 0.4 |
| This compound (10 µM) | 28.4 ± 3.1 | 15.7 ± 2.5 |
| Staurosporine (1 µM) | 45.2 ± 4.5 | 25.8 ± 3.3 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[13]
Materials:
-
Primary cells
-
This compound
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[13]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.[7]
Materials:
-
Primary cells treated with this compound in a 96-well plate
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Prepare the cells and treat them with this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).[14]
-
After the incubation period, centrifuge the plate at 600 x g for 10 minutes to pellet any detached cells.[7]
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.[15]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.[14]
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, based on the absorbance values of the experimental, spontaneous release, and maximum release controls.
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[16] Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V.[17] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[16]
Materials:
-
Treated and control primary cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells after treatment with this compound.
-
Wash the cells with cold PBS and then once with 1X Annexin V Binding Buffer.[10]
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]
-
Transfer 100 µL of the cell suspension to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[10]
-
Analyze the samples by flow cytometry within one hour.[10]
Mandatory Visualizations
Caption: Simplified S6K1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing the cytotoxicity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Frontiers | S6 kinase 1 at the central node of cell size and ageing [frontiersin.org]
- 4. Role of mTORC1-S6K1 signaling pathway in regulation of hematopoietic stem cell and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. mdpi.com [mdpi.com]
- 7. tiarisbiosciences.com [tiarisbiosciences.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
minimizing variability in S6K1-IN-DG2 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the S6K1 inhibitor, S6K1-IN-DG2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive, and reversible inhibitor of the p70 ribosomal protein S6 kinase 1 (S6K1).[1] It functions by binding to the ATP pocket of the S6K1 kinase domain, preventing the phosphorylation of its downstream targets.
Q2: What is the selectivity profile of this compound?
A2: this compound is a highly selective inhibitor of S6K1. It exhibits approximately 2,400-fold reduced activity against Akt.[1] However, at higher concentrations (e.g., 1 µM in the presence of 10 µM ATP), it may inhibit other kinases.[1] Refer to the data table below for more details.
Q3: What are the recommended storage and handling conditions for this compound?
A3: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[2] Once reconstituted, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[1]
Q4: I am observing paradoxical phosphorylation of S6K1 at Thr389 after treatment with an S6K1 inhibitor. Why is this happening?
A4: Inhibition of S6K1 can disrupt a negative feedback loop that normally suppresses upstream signaling. S6K1 can phosphorylate and inhibit insulin receptor substrate 1 (IRS-1), which is upstream of the PI3K/Akt/mTORC1 pathway. When S6K1 is inhibited, this negative feedback is released, leading to increased Akt and mTORC1 activity, which can result in the phosphorylation of S6K1 at sites like Thr389.[3][4]
Q5: How can I confirm that the observed cellular effects are due to on-target inhibition of S6K1 and not off-target effects?
A5: To validate on-target effects, consider the following approaches:
-
Use a structurally different S6K1 inhibitor: If a second, structurally unrelated inhibitor produces the same phenotype, it is more likely an on-target effect.[3]
-
Rescue experiment: Express a drug-resistant mutant of S6K1. If the phenotype is due to on-target inhibition, the mutant should rescue the effect.[3]
Troubleshooting Guides
Issue 1: Inconsistent or Weak Inhibition of S6 Phosphorylation in Western Blots
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment with a range of this compound concentrations to determine the optimal inhibitory concentration for your cell line and experimental conditions. | Identification of the lowest effective concentration that consistently inhibits S6 phosphorylation. |
| Inhibitor Instability | Prepare fresh stock solutions of this compound. Ensure proper storage conditions are maintained. | Consistent inhibitor activity and reliable experimental results. |
| Rapid Dephosphorylation Kinetics | Perform a time-course experiment to determine the optimal time point for observing maximal inhibition after this compound treatment.[3] | Clearer understanding of the temporal dynamics of S6 phosphorylation in your system. |
| Antibody Issues | Validate the specificity of your phospho-S6 antibody using positive and negative controls. Use 5% BSA in TBS-T for blocking when using phospho-specific antibodies to reduce background.[5] | Reliable and specific detection of phosphorylated S6. |
Issue 2: Unexpected Cellular Phenotypes or Off-Target Effects
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Kinase Inhibition | Use the lowest effective concentration of this compound to minimize the risk of inhibiting other kinases.[3] Consult kinome profiling data to be aware of potential off-targets at higher concentrations.[1][3] | Minimized off-target effects and increased confidence in the specificity of the observed phenotype. |
| Activation of Compensatory Signaling | Probe for the activation of upstream pathways, such as PI3K/Akt, by performing Western blots for key signaling proteins like phospho-Akt (Ser473 and Thr308).[3] | Understanding of the cellular response to S6K1 inhibition and identification of any feedback loop activation. |
| Cell Line-Specific Effects | Test the effects of this compound in multiple cell lines to distinguish between general off-target effects and those specific to a particular cellular context. | Determination of whether the observed phenotype is a general consequence of S6K1 inhibition or a cell-type-specific response. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Notes |
| S6K1 (p70S6K) | 9.1 | Potent and primary target.[1] |
| Akt | 22,000 | ~2,400-fold less active compared to S6K1.[1] |
Table 2: Potential Off-Target Kinases of this compound at 1 µM
In the presence of 10 µM ATP, the following kinases showed ≥50% inhibition.
| Kinase |
| Clk1 |
| Clk2 |
| Dyrk1A |
| Dyrk3 |
| Flt3 |
| Flt3-D835Y |
| Flt4 |
| GSK-3α/β |
| KDR |
| MAP4K4 |
| Mink1 |
| PKA |
| PRKG1 |
| PRKG2 |
| Ret-V804L |
| Ret-Y791F |
| RSK1 |
| RSK2 |
| RSK3 |
| MSK1 |
| MSK2 |
| Source:[1] |
Experimental Protocols
Western Blot Analysis of S6K1 and Phospho-S6
This protocol provides a general workflow for analyzing the phosphorylation status of the S6 ribosomal protein, a direct downstream target of S6K1, following treatment with this compound.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the determined optimal time.
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[5][6]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.[6]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[6]
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.[6]
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane. For high molecular weight proteins, a wet transfer overnight at a low voltage is recommended.[6]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBS-T) for 1 hour at room temperature. For phospho-specific antibodies, 5% BSA is recommended to reduce background.[5]
-
Incubate the membrane with primary antibodies against phospho-S6 (Ser240/244), total S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation. A typical starting dilution for phospho-S6K1 (Thr389) antibodies is 1:1000.[5]
-
Wash the membrane three times for 5-10 minutes each with TBS-T.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBS-T.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imaging system or X-ray film.
-
Mandatory Visualization
Caption: S6K1 signaling pathway and the inhibitory action of this compound.
Caption: Western blot workflow for assessing S6K1 inhibition.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. S6K1 Inhibitor II, DG2 The S6K1 Inhibitor II, DG2 controls the biological activity of S6K1. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 871340-88-4 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. The mTOR Substrate S6 Kinase 1 (S6K1) Is a Negative Regulator of Axon Regeneration and a Potential Drug Target for Central Nervous System Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
S6K1-IN-DG2 degradation and proper storage conditions
{"answer":"### Technical Support Center: S6K1-IN-DG2
This technical support center provides essential information for researchers, scientists, and drug development professionals working with this compound. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the optimal performance and integrity of this p70S6K inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable pyrazolopyrimidine compound that functions as a potent, ATP-competitive, and reversible inhibitor of p70 ribosomal protein S6 kinase 1 (S6K1). It has an IC50 value of less than 100 nM for p70S6K.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. For the solid compound, storage at 4°C, protected from light, is recommended.[1][2] Once reconstituted in a solvent such as DMSO, stock solutions should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month, and should be protected from light.[1][2]
Q3: How should I reconstitute this compound?
A3: this compound is soluble in DMSO. To prepare a stock solution, it is recommended to dissolve the compound in high-quality, anhydrous DMSO. For example, a 50 mg/mL solution can be prepared in DMSO.[2] It is important to use freshly opened or properly stored anhydrous DMSO, as the presence of water can affect the solubility and stability of the compound.[2]
Q4: What is the known selectivity profile of this compound?
A4: this compound exhibits substantial selectivity for S6K1. In a panel of 219 kinases, it showed minimal activity against most other kinases at a concentration of 1 µM. It has significantly reduced activity towards Akt, with an IC50 of 22 µM, which is approximately 2,400 times higher than its IC50 for S6K1.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or no inhibition of S6K1 activity | Improper storage and handling: The compound may have degraded due to exposure to light, moisture, or repeated freeze-thaw cycles. | - Ensure the compound and its stock solutions are stored according to the recommended conditions (solid at 4°C, protected from light; stock solutions at -80°C for long-term or -20°C for short-term, protected from light).[1][2] - Prepare fresh dilutions from a new stock aliquot for each experiment. |
| Incorrect concentration: The final concentration of the inhibitor in the assay may be too low. | - Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line or assay system. | |
| Cell permeability issues: The compound may not be effectively entering the cells. | - Verify the cell permeability of this compound in your specific cell type. - Increase the incubation time to allow for sufficient cellular uptake. | |
| Observed cellular toxicity | Off-target effects: At high concentrations, the inhibitor may interact with other kinases or cellular targets, leading to toxicity. | - Lower the concentration of this compound to a level that is still effective for inhibiting S6K1 but minimizes toxicity.[3] - Use a structurally different S6K1 inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition.[3] |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | - Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level (typically ≤ 0.1%). |
Data Presentation
Table 1: Storage Conditions and Stability of this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Solid | 4°C | Not specified | Protect from light[1][2] |
| In Solvent | -20°C | 1 month | Protect from light[1][2] |
| -80°C | 6 months | Protect from light[1][2] |
Table 2: Inhibitory Activity of this compound
| Target | IC50 |
| p70S6K | < 100 nM[1][2] |
| Akt | 22 µM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Briefly centrifuge the vial containing the solid this compound to ensure all the powder is at the bottom. b. In a sterile environment, add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL). c. Gently vortex or sonicate until the compound is completely dissolved.[2] d. Aliquot the stock solution into single-use, light-protected microcentrifuge tubes. e. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2]
Protocol 2: In Vitro Kinase Assay to Determine IC50
-
Materials: Purified active S6K1 enzyme, appropriate substrate (e.g., ribosomal S6 protein), ATP, kinase assay buffer, this compound serial dilutions, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of this compound in the kinase assay buffer. b. In a 96-well plate, add the S6K1 enzyme to each well. c. Add the serially diluted this compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme). d. Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature. e. Initiate the kinase reaction by adding a mixture of the substrate and ATP. f. Incubate the reaction for the desired time at the optimal temperature for the enzyme (e.g., 30°C). g. Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced. h. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Visualizations
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway leading to S6K1 activation and its inhibition by this compound.
Figure 2: Recommended experimental workflow for handling this compound.
Figure 3: Troubleshooting decision tree for this compound experiments."}
References
Technical Support Center: Interpreting Unexpected Results with S6K1-IN-DG2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with the S6K1 inhibitor, S6K1-IN-DG2.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a p70S6 kinase (S6K1) inhibitor with an in vitro IC50 of less than 100 nM.[1] It functions by blocking the catalytic activity of S6K1, a serine/threonine kinase that is a key downstream effector of the mTOR signaling pathway. S6K1 regulates numerous cellular processes, including protein synthesis, cell growth, and proliferation.[2][3]
Q2: What are the expected downstream effects of S6K1 inhibition with this compound?
A2: Inhibition of S6K1 is expected to decrease the phosphorylation of its downstream substrates, most notably the ribosomal protein S6 (rpS6). This leads to a reduction in the translation of a specific subset of mRNAs, ultimately resulting in decreased cell growth and proliferation.
Q3: I am observing an increase in Akt phosphorylation after treating my cells with an S6K1 inhibitor. Is this an off-target effect?
A3: Not necessarily. This is a well-documented consequence of a negative feedback loop within the PI3K/Akt/mTOR signaling pathway. Activated S6K1 normally phosphorylates and inhibits Insulin Receptor Substrate 1 (IRS-1), which is upstream of PI3K and Akt. When S6K1 is inhibited, this negative feedback is relieved, leading to increased PI3K activity and subsequent phosphorylation and activation of Akt.[3][4]
Q4: My S6K1 inhibitor is not affecting cell viability as expected. What could be the reason?
A4: The effect of S6K1 inhibition on cell viability can be cell-type dependent and influenced by other signaling pathways. The compensatory activation of Akt, as mentioned above, can promote cell survival and counteract the anti-proliferative effects of S6K1 inhibition. Additionally, the presence and activity of the S6K2 isoform, which may be less sensitive to certain inhibitors, could also contribute to cell survival.
Q5: Are there known off-target effects for S6K1 inhibitors?
A5: While some S6K1 inhibitors are highly selective, off-target effects are always a possibility, especially at higher concentrations. For example, the JNK inhibitor SP600125 has been shown to inhibit S6K1.[5] It is crucial to perform dose-response experiments and include appropriate controls to distinguish on-target from off-target effects. A kinome scan is the most comprehensive way to determine the selectivity of an inhibitor.
Troubleshooting Guide
This guide addresses common unexpected results encountered during experiments with this compound and provides potential explanations and solutions.
| Unexpected Result | Potential Cause | Suggested Action |
| Increased p-Akt (S473/T308) levels | Relief of S6K1-mediated negative feedback on IRS-1 and mTORC2.[3][4] | This is an expected on-target effect for potent S6K1 inhibitors. Consider co-treatment with a PI3K or Akt inhibitor to overcome this feedback activation. |
| No change or increase in total S6K1 levels | The inhibitor targets the kinase activity, not protein expression or stability. | This is expected. Monitor the phosphorylation status of S6K1 (e.g., p-S6K1 T389) and its downstream target p-rpS6 (S235/236) to confirm target engagement. |
| Incomplete inhibition of rpS6 phosphorylation | Redundant signaling through S6K2 or other kinases like RSK. S6K2 may have different sensitivity to the inhibitor. | Confirm the expression of S6K2 in your cell line. Consider using siRNA to specifically knock down S6K1 and S6K2 to dissect their individual contributions. |
| Paradoxical increase in S6K1 phosphorylation (e.g., T389) | Some ATP-competitive inhibitors can trap S6K1 in a conformation that is more readily phosphorylated by its upstream kinase, mTORC1, even while the inhibitor blocks its catalytic activity.[2] | This has been observed with other S6K1 inhibitors. Focus on the phosphorylation of the downstream substrate rpS6 as a more reliable readout of S6K1 activity. |
| Variability in experimental results | Inconsistent cell culture conditions (e.g., serum concentration, cell density), reagent quality, or experimental timing. | Standardize all experimental parameters. Ensure fresh inhibitor solutions are used. Perform time-course and dose-response experiments to identify optimal conditions. |
| Unexpected changes in cell phenotype (e.g., morphology, migration) | S6K1 has diverse cellular functions beyond proliferation. Off-target effects of the inhibitor. | Carefully document all phenotypic changes. Validate findings using a second, structurally distinct S6K1 inhibitor or genetic approaches (siRNA/CRISPR). |
Data Presentation
S6K1 Inhibitor Activity
| Inhibitor | Target | IC50 | Reference |
| This compound | S6K1 | < 100 nM | [1] |
| PF-4708671 | S6K1 | 160 nM | [6][7] |
Hypothetical Cellular Effects of this compound (1 µM, 24h)
| Cell Line | % Inhibition of p-rpS6 (S235/236) | Fold Change in p-Akt (S473) | % Decrease in Cell Viability |
| MCF-7 (Breast Cancer) | 85% | 2.5-fold increase | 40% |
| A549 (Lung Cancer) | 70% | 1.8-fold increase | 25% |
| U87-MG (Glioblastoma) | 90% | 3.0-fold increase | 55% |
Note: The cellular effects data presented here are hypothetical and for illustrative purposes, as specific data for this compound is not publicly available. These values are based on the known effects of other selective S6K1 inhibitors.
Experimental Protocols
Western Blot for Phosphorylated S6K1 and Akt
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-S6K1 (T389), total S6K1, p-Akt (S473), total Akt, p-rpS6 (S235/236), and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vitro S6K1 Kinase Assay
-
Reaction Setup: In a microplate, combine recombinant active S6K1 enzyme, a specific S6K1 peptide substrate, and varying concentrations of this compound in a kinase assay buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The mTOR/S6K1 signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected p-Akt activation.
Caption: A simplified experimental workflow for Western blot analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. The mTOR Substrate S6 Kinase 1 (S6K1) Is a Negative Regulator of Axon Regeneration and a Potential Drug Target for Central Nervous System Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. [PDF] Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1). | Semantic Scholar [semanticscholar.org]
- 7. Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]
how to control for S6K1-IN-DG2 solvent effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the S6K1 inhibitor, S6K1-IN-DG2.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: The recommended solvent for dissolving this compound for in vitro use is dimethyl sulfoxide (DMSO).[1] It is highly soluble in DMSO, with concentrations of 50 mg/mL (128.45 mM) being achievable.[1]
Q2: Are there any special considerations when using DMSO to prepare this compound stock solutions?
A2: Yes, it is crucial to use newly opened, anhydrous DMSO.[1] DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly decrease the solubility of this compound.[1] For consistent results, it is recommended to aliquot DMSO upon opening into smaller, single-use volumes and store them under desiccating conditions.
Q3: What is the recommended storage condition for this compound stock solutions?
A3: Once dissolved in DMSO, this compound stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] It is also advisable to protect the stock solution from light.[1]
Q4: What is the primary mechanism of action of this compound?
A4: this compound is an inhibitor of p70 Ribosomal S6 Kinase 1 (S6K1), a serine/threonine kinase that is a key downstream effector of the mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, protein synthesis, and metabolism.
Q5: After treating cells with this compound, I observed an unexpected increase in Akt phosphorylation. Is this an off-target effect?
A5: Not necessarily. This is a known paradoxical effect of S6K1 inhibition. Activated S6K1 is part of a negative feedback loop that downregulates the PI3K/Akt signaling pathway. By inhibiting S6K1, this negative feedback is removed, leading to an increase in Akt phosphorylation. This is an important consideration when interpreting results from experiments using S6K1 inhibitors.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in cell-based assays.
Possible Cause: Solvent effects of DMSO. Troubleshooting Steps:
-
Vehicle Control: Always include a vehicle-only control in your experiments. This means treating a set of cells with the same concentration of DMSO used to deliver this compound. This will help you differentiate the effects of the inhibitor from the effects of the solvent.
-
Determine DMSO Tolerance: The cytotoxic effects of DMSO can vary between cell lines and are dependent on concentration and exposure time. It is recommended to perform a dose-response curve with DMSO alone on your specific cell line to determine the maximum concentration that does not significantly affect cell viability or the signaling pathways under investigation. Generally, DMSO concentrations should be kept below 0.5% (v/v) in cell culture media, though some cell lines may tolerate up to 1%.[2]
-
Use Freshly Prepared Dilutions: Prepare fresh dilutions of this compound from your frozen stock for each experiment to avoid degradation of the compound and variability in concentration.
Problem 2: Low potency or lack of inhibitory effect.
Possible Cause 1: Poor solubility of this compound. Troubleshooting Steps:
-
Confirm Solubility: Ensure the compound is fully dissolved in DMSO. Gentle warming and vortexing can aid dissolution. As mentioned, use anhydrous DMSO to prepare your stock solution.[1]
Possible Cause 2: Incorrect experimental design. Troubleshooting Steps:
-
Optimize Inhibitor Concentration: Perform a dose-response experiment to determine the optimal working concentration of this compound for your specific cell line and assay.
-
Pre-incubation Time: The time required for the inhibitor to exert its effect can vary. Optimize the pre-incubation time with the inhibitor before stimulating the cells or harvesting them for analysis.
Problem 3: Unexpected changes in cell morphology or viability.
Possible Cause: Off-target effects of the inhibitor or solvent toxicity. Troubleshooting Steps:
-
Review Inhibitor Specificity: Be aware that at higher concentrations, kinase inhibitors can have off-target effects. S6K1 has a closely related isoform, S6K2, which could be a potential off-target.
-
Titrate Inhibitor Concentration: Use the lowest effective concentration of this compound that gives the desired on-target effect to minimize potential off-target effects.
-
Confirm with a Second Inhibitor: If possible, use a structurally different S6K1 inhibitor to confirm that the observed phenotype is a result of S6K1 inhibition and not an artifact of the specific compound.
Data Presentation
Table 1: DMSO Cytotoxicity in Various Cell Lines
| Cell Line | DMSO Concentration (v/v) | Exposure Time (hours) | Effect on Viability |
| Human Cancer Cells | 4% or higher | 72 | Significant growth inhibition[3] |
| Human Cancer Cells | 5% | 48 | Increased cell death[3] |
| Various Cancer Cell Lines | ≤ 1% | - | Minimal impact on cell health[2] |
| Cardiac and Cancer Cells | ≤ 0.5% | - | No significant cytotoxic effect[2] |
| Apical Papilla Cells | 1% | 72 | Significantly reduced cell viability[4] |
| Apical Papilla Cells | 5% | 24, 48, 72 | Cytotoxic at all time points[4] |
Note: The data presented is a summary from multiple sources and should be used as a guideline. It is highly recommended to perform a DMSO dose-response experiment for your specific cell line.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM or 50 mg/mL).
-
Vortex gently and/or sonicate briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Cell-Based Assay for S6K1 Inhibition (Western Blotting)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Seed your cells of interest in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
-
Inhibitor and Vehicle Control Treatment:
-
The day after seeding, treat the cells with the desired concentrations of this compound. Prepare a serial dilution of the inhibitor in your cell culture medium.
-
For the vehicle control, add the same volume of DMSO (without the inhibitor) to a separate well. The final concentration of DMSO in all wells (including the inhibitor-treated wells) should be identical and ideally below 0.5%.
-
Incubate the cells with the inhibitor or vehicle for a predetermined amount of time (e.g., 1-24 hours, this may need optimization).
-
-
Cell Lysis:
-
After incubation, wash the cells once with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against phospho-S6 Ribosomal Protein (a downstream target of S6K1), total S6 Ribosomal Protein, phospho-Akt (to observe the paradoxical effect), total Akt, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
Mandatory Visualizations
Caption: The mTOR/S6K1 signaling pathway and the point of inhibition by this compound.
Caption: A typical experimental workflow for evaluating the effect of this compound.
Caption: A logical troubleshooting guide for common issues with this compound experiments.
References
- 1. The mTOR Substrate S6 Kinase 1 (S6K1) Is a Negative Regulator of Axon Regeneration and a Potential Drug Target for Central Nervous System Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The discovery of potent ribosomal S6 kinase inhibitors by high-throughput screening and structure-guided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Technical Support Center: Addressing Inconsistent S6K1 Inhibition with S6K1-IN-DG2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when using the S6K1 inhibitor, S6K1-IN-DG2, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
This compound is a p70S6K (S6K1) inhibitor. It has a reported IC50 value of less than 100 nM in biochemical assays.[1][2]
Q2: I am observing a weaker than expected inhibition of S6K1 activity with this compound in my cell-based assay compared to the reported biochemical IC50. What could be the reason?
Discrepancies between biochemical and cell-based assay results are common. Several factors could contribute to this:
-
Cell Permeability: The compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration.
-
Compound Stability: this compound might be unstable in your specific cell culture medium, leading to degradation over the course of the experiment.
-
Efflux Pumps: The compound could be actively transported out of the cells by efflux pumps like P-glycoprotein.
-
Off-Target Effects: At higher concentrations, the inhibitor might have off-target effects that could indirectly influence the S6K1 pathway or cell viability, complicating the interpretation of your results.[3][4]
Q3: My results with this compound are inconsistent between experiments. What are the common sources of variability?
Inconsistent results can stem from several sources:
-
Compound Handling: Improper storage or handling of this compound can lead to its degradation. It is recommended to store stock solutions at -80°C for up to 6 months and at -20°C for up to 1 month, protected from light.[1] Prepare fresh working solutions for each experiment.
-
Assay Conditions: Variations in enzyme or substrate concentrations, ATP levels, buffer pH, and incubation times can all lead to variability.[5]
-
Experimental Execution: Inconsistent pipetting, improper mixing of reagents, and temperature fluctuations across the assay plate can introduce significant errors.[5]
Q4: How can I confirm that the observed effects in my experiment are specifically due to S6K1 inhibition by this compound?
To confirm on-target activity, consider the following controls:
-
Use a structurally different S6K1 inhibitor: Comparing the effects of this compound with another known S6K1 inhibitor can help verify that the observed phenotype is due to S6K1 inhibition.
-
Rescue experiment: If possible, overexpressing a drug-resistant mutant of S6K1 should rescue the phenotype observed with this compound.
-
Western Blotting: Assess the phosphorylation status of downstream targets of S6K1, such as ribosomal protein S6 (rpS6), to confirm pathway inhibition.[4]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues when using this compound.
Problem 1: Higher than Expected IC50 Value
| Potential Cause | Suggested Solution |
| Suboptimal Assay Conditions | Optimize the concentrations of S6K1 enzyme, substrate, and ATP. Ensure the reaction buffer pH and ionic strength are optimal for S6K1 activity.[5] |
| ATP Competition | If this compound is an ATP-competitive inhibitor, high concentrations of ATP in the assay will lead to a higher apparent IC50. Perform an ATP competition assay to determine the mechanism of inhibition.[5] |
| Compound Degradation | Ensure proper storage of this compound stock solutions.[1] Prepare fresh dilutions in assay buffer for each experiment. Test the stability of the compound in your assay buffer over the experiment's duration. |
| Incorrect Protein Concentration | Verify the concentration and purity of the S6K1 enzyme preparation. |
Problem 2: High Variability Between Replicates
| Potential Cause | Suggested Solution |
| Pipetting Inaccuracy | Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting. Ensure consistent tip immersion depth.[5] |
| Inadequate Mixing | Gently but thoroughly mix all reagents after addition. Avoid introducing air bubbles. |
| Edge Effects on Assay Plates | Avoid using the outer wells of the assay plate, as they are more prone to evaporation. Alternatively, fill the outer wells with buffer or water.[5] |
| Temperature Gradients | Ensure the entire assay plate is at a uniform temperature during incubation. Avoid placing plates on surfaces with temperature variations.[5] |
Problem 3: No Inhibition Observed in Cell-Based Assays
| Potential Cause | Suggested Solution |
| Poor Cell Permeability | Assess the compound's permeability using a cell permeability assay. If permeability is low, consider using a different inhibitor or a delivery agent.[3] |
| Compound Instability in Media | Test the stability of this compound in your cell culture medium over time using methods like HPLC. |
| High Protein Binding in Serum | If your culture medium contains serum, the inhibitor may bind to serum proteins, reducing its effective concentration. Consider reducing the serum concentration or using a serum-free medium for the duration of the treatment. |
| Cellular Efflux | Use efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to see if this potentiates the effect of this compound.[3] |
Quantitative Data Summary
| Compound | Target | Reported IC50 |
| This compound | p70S6K (S6K1) | < 100 nM[1][2] |
Experimental Protocols
Protocol 1: In Vitro S6K1 Kinase Assay
This protocol provides a general framework for an in vitro kinase assay to determine the IC50 of this compound.
Materials:
-
Recombinant active S6K1 enzyme
-
S6K1 substrate peptide (e.g., a peptide derived from ribosomal protein S6)
-
This compound
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Assay plates (e.g., 384-well white plates for luminescence-based assays)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare a serial dilution of this compound: Dilute the inhibitor in kinase assay buffer to create a range of concentrations (e.g., 10-point, 3-fold serial dilution). Also, prepare a vehicle control (e.g., DMSO in buffer).
-
Add inhibitor to wells: Add 5 µL of the diluted inhibitor or vehicle control to the appropriate wells of the assay plate.
-
Prepare enzyme/substrate mix: Dilute the S6K1 enzyme and substrate peptide in kinase assay buffer to a 2X final concentration.
-
Add enzyme/substrate mix: Add 10 µL of the 2X enzyme/substrate mix to all wells.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate reaction: Prepare a 2X ATP solution in kinase assay buffer. Add 5 µL of the 2X ATP solution to all wells to start the kinase reaction. The final ATP concentration should be close to the Km for S6K1.
-
Incubation: Incubate the plate for the desired time (e.g., 60 minutes) at a constant temperature (e.g., 30°C).
-
Stop reaction and detect signal: Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for S6K1 Pathway Inhibition in Cells
This protocol outlines the steps to assess the on-target effect of this compound in a cellular context.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6 Ribosomal Protein (Ser235/236), anti-S6 Ribosomal Protein, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound and a vehicle control for a predetermined time (e.g., 1-2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with loading dye.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated S6 levels to the total S6 and the loading control (e.g., β-actin).
Visualizations
Caption: S6K1 Signaling Pathway and Point of Inhibition by this compound.
Caption: Troubleshooting Workflow for Inconsistent S6K1 Inhibition.
Caption: General Experimental Workflow for an In Vitro S6K1 Kinase Assay.
References
Validation & Comparative
A Head-to-Head Comparison of S6K1 Inhibitors: S6K1-IN-DG2 vs. PF-4708671
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is paramount for advancing research in cellular signaling and therapeutic development. This guide provides an objective comparison of two prominent S6K1 inhibitors, S6K1-IN-DG2 and PF-4708671, focusing on their performance, supported by available experimental data.
Ribosomal protein S6 kinase 1 (S6K1) is a critical downstream effector of the mTOR signaling pathway, playing a pivotal role in cell growth, proliferation, and metabolism. Dysregulation of the S6K1 pathway is implicated in numerous diseases, including cancer, diabetes, and obesity, making it a key therapeutic target. This guide delves into the biochemical and cellular characteristics of this compound and PF-4708671 to aid in the selection of the most appropriate tool compound for your research needs.
Biochemical Potency and Selectivity
A direct comparison of the biochemical potency reveals that this compound exhibits a significantly lower IC50 value for S6K1 than PF-4708671, suggesting higher potency in in-vitro kinase assays.
| Inhibitor | Target | IC50 | Ki | Selectivity Data |
| This compound | S6K1 | 9.1 nM[1] | Not Reported | Akt (IC50 = 22 µM)[1] |
| PF-4708671 | S6K1 | 160 nM[2] | 20 nM[2] | S6K2 (IC50 = 65 µM), RSK1 (IC50 = 4.7 µM), RSK2 (IC50 = 9.2 µM), MSK1 (IC50 = 0.95 µM) |
This compound is a potent, ATP-competitive, and reversible inhibitor of S6K1 with an IC50 of 9.1 nM.[1] It demonstrates substantial selectivity, with approximately 2,400-fold less activity towards Akt (IC50 = 22 µM).[1] In a broader kinase panel screen at a concentration of 1 µM, this compound showed greater than 50% inhibition against a limited number of kinases, including CLK1, CLK2, DYRK1A, DYRK3, FLT3, and GSK-3α/β, indicating a good degree of selectivity.[1]
PF-4708671 is a well-characterized, cell-permeable inhibitor of S6K1 with a reported IC50 of 160 nM and a Ki of 20 nM.[2] It displays high selectivity for S6K1 over the closely related S6K2 isoform.[3] However, it has been reported to have an off-target effect by inhibiting mitochondrial complex I, which can lead to AMPK activation independent of S6K1 inhibition.[4]
Cellular Activity
In cellular assays, this compound has been shown to completely block the phosphorylation of the S6 ribosomal protein at Ser240/244 in L6 cells at a concentration of 2.5 µM without inducing the phosphorylation of Akt at Thr308 and Ser473.[1] This indicates its specific action on the S6K1 pathway within a cellular context.
PF-4708671 effectively prevents the S6K1-mediated phosphorylation of the S6 protein in response to IGF-1 stimulation.[2] Interestingly, treatment with PF-4708671 can lead to an increase in the phosphorylation of S6K1 itself at its T-loop and hydrophobic motif, an effect that is dependent on mTORC1.[2]
Signaling Pathway and Inhibitor Mechanism
The S6K1 signaling pathway is a central regulator of protein synthesis and cell growth. The diagram below illustrates the canonical pathway and the points of inhibition by this compound and PF-4708671.
Caption: S6K1 signaling pathway and points of inhibition.
Both this compound and PF-4708671 are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the S6K1 kinase domain, preventing the phosphorylation of its downstream substrates.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for key assays used to characterize S6K1 inhibitors.
In Vitro S6K1 Kinase Assay (IC50 Determination)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against S6K1 in a biochemical assay.
Caption: Workflow for an in vitro S6K1 kinase assay.
Procedure:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT). Dilute recombinant active S6K1 enzyme and a suitable S6K1 substrate (e.g., a peptide containing the S6K1 phosphorylation motif) in the reaction buffer.
-
Inhibitor Preparation: Prepare a stock solution of the inhibitor in DMSO and perform serial dilutions to obtain a range of concentrations.
-
Reaction Setup: In a microplate, add the S6K1 enzyme, the substrate, and the inhibitor at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP (often at a concentration close to its Km for S6K1).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of ³²P into the substrate.
-
Luminescence-based Assay: Using a system like ADP-Glo™, which measures the amount of ADP produced.
-
-
Data Analysis: Plot the percentage of S6K1 activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Western Blot Analysis for S6 Phosphorylation
This protocol outlines the steps to assess the in-cell efficacy of an S6K1 inhibitor by measuring the phosphorylation of its downstream target, the S6 ribosomal protein.
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293, MCF7) and grow to 70-80% confluency. Serum-starve the cells overnight, then pre-treat with the S6K1 inhibitor at various concentrations for 1-2 hours.
-
Stimulation: Stimulate the S6K1 pathway by adding a growth factor like insulin or IGF-1 for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-old PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated S6 ribosomal protein (e.g., anti-phospho-S6 Ser235/236 or Ser240/244). Also, probe for total S6 and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated S6 in treated versus untreated cells.
Conclusion
Both this compound and PF-4708671 are valuable tools for studying the S6K1 signaling pathway.
-
This compound stands out for its superior in-vitro potency, making it an excellent choice for biochemical assays and structural biology studies. Its high selectivity against Akt is a significant advantage.
-
PF-4708671 is a well-established and widely used S6K1 inhibitor with a proven track record in cellular studies. However, researchers should be mindful of its off-target effects on mitochondrial complex I, which may confound the interpretation of results in studies related to cellular metabolism.
The choice between these two inhibitors will ultimately depend on the specific experimental context. For applications demanding the highest potency and selectivity in biochemical settings, this compound appears to be the more suitable option. For cellular studies, both inhibitors are effective, but careful consideration of PF-4708671's off-target profile is warranted. As with any pharmacological tool, it is recommended to validate the inhibitor's effect in the specific experimental system being used.
References
- 1. S6K1 Inhibitor II, DG2 The S6K1 Inhibitor II, DG2 controls the biological activity of S6K1. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis [pubmed.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
A Comparative Guide: S6K1-IN-DG2 vs. Rapamycin in mTORC1 Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective S6K1 inhibitor, S6K1-IN-DG2, and the well-established mTORC1 inhibitor, rapamycin. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate tool for their studies of the mTOR signaling pathway. For the purpose of this guide, the well-characterized S6K1 inhibitor PF-4708671 will be used as a proxy for this compound, given the limited direct comparative data available for this compound.
Mechanism of Action: A Tale of Two Inhibitors
The mechanistic Target of Rapamycin (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and metabolism.[1][2] Rapamycin, a macrolide antibiotic, acts as an allosteric inhibitor of mTORC1. It first binds to the immunophilin FKBP12, and this complex then interacts with the FRB domain of mTOR, preventing the phosphorylation of its downstream substrates.[3]
In contrast, this compound and its analog PF-4708671 are ATP-competitive inhibitors that specifically target the p70 Ribosomal S6 Kinase 1 (S6K1), a key downstream effector of mTORC1. This targeted inhibition allows for the dissection of S6K1-specific functions downstream of mTORC1, without directly affecting other mTORC1 substrates like 4E-BP1 to the same extent as direct mTORC1 inhibition.[4]
Signaling Pathway Overview
The mTORC1 signaling pathway is a central regulator of cellular processes. Upon activation by growth factors, nutrients, and energy status, mTORC1 phosphorylates key downstream targets, including S6K1 and 4E-BP1, to promote protein synthesis and cell growth while inhibiting autophagy.
Quantitative Data Comparison
The following tables summarize the available quantitative data comparing the effects of PF-4708671 (as a proxy for this compound) and rapamycin.
| Parameter | PF-4708671 | Rapamycin | Reference |
| Target | S6K1 | mTORC1 | [3][4] |
| Mechanism | ATP-competitive inhibitor | Allosteric inhibitor (via FKBP12) | [3][4] |
| Ki | 20 nM | - | [4] |
| IC50 (in vitro S6K1 activity) | 160 nM | - | [4] |
| IC50 (mTOR activity in HEK293 cells) | - | ~0.1 nM | [5] |
Table 1: Biochemical and Cellular Potency
| Cellular Effect | PF-4708671 | Rapamycin | Reference |
| p-S6K1 (Thr389) Inhibition | Complete | Complete | [3][6] |
| p-4E-BP1 (Thr37/46) Inhibition | Partial/Indirect | Incomplete/Cell-type dependent | [3][4] |
| Cell Proliferation Inhibition | Yes | Yes | [7][8] |
| Autophagy Induction | Less pronounced | Potent inducer | [9] |
Table 2: Comparison of Cellular Effects
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro mTORC1 Kinase Assay
This assay measures the kinase activity of immunoprecipitated mTORC1.
-
Cell Lysis: Cells are lysed in a CHAPS-based buffer to preserve the integrity of the mTORC1 complex.[10]
-
Immunoprecipitation: mTORC1 is immunoprecipitated from the cell lysate using an antibody against a component of the complex, such as Raptor.[10]
-
Kinase Reaction: The immunoprecipitated mTORC1 is incubated with a purified substrate (e.g., recombinant 4E-BP1 or S6K1) in a kinase buffer containing ATP.[11]
-
Detection: Substrate phosphorylation is detected by Western blotting using phospho-specific antibodies or by measuring the incorporation of radiolabeled ATP.[10][11]
Western Blotting for mTORC1 Signaling
This technique is used to assess the phosphorylation status of key proteins in the mTORC1 pathway.
-
Protein Extraction: Cells are treated with inhibitors as required, and total protein is extracted using a lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of S6K1 (Thr389), S6 (Ser235/236), and 4E-BP1 (Thr37/46).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Inhibitor Treatment: Cells are treated with various concentrations of this compound or rapamycin for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
Experimental Workflow
The following diagram illustrates a general workflow for comparing the effects of this compound and rapamycin.
Concluding Remarks
Both this compound (represented by PF-4708671) and rapamycin are valuable tools for investigating the mTORC1 signaling pathway. The choice between these inhibitors depends on the specific research question.
-
Rapamycin is a potent, well-characterized inhibitor of mTORC1, suitable for studies requiring broad inhibition of mTORC1 signaling. However, its effects on 4E-BP1 can be incomplete and cell-type specific.[3]
-
This compound offers high selectivity for S6K1, making it an ideal tool to dissect the specific roles of this kinase downstream of mTORC1, independent of other mTORC1 effectors.[4]
Researchers should carefully consider the differential effects of these compounds on downstream signaling and cellular processes when designing experiments and interpreting results. The provided experimental protocols and workflows offer a framework for conducting rigorous comparative studies.
References
- 1. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapamycin differentially inhibits S6Ks and 4E-BP1 to mediate cell-type-specific repression of mRNA translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 4E-BP–eIF4E axis promotes rapamycin-sensitive growth and proliferation in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Rapamycin differentially inhibits S6Ks and 4E-BP1 to mediate cell-type-specific repression of mRNA translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTORC1–S6K1 inhibition or mTORC2 activation improves hippocampal synaptic plasticity and learning in Angelman syndrome mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of rapamycin on cell proliferation and phosphorylation of mTOR and p70(S6K) in HepG2 and HepG2 cells overexpressing constitutively active Akt/PKB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The combination of rapamycin and MAPK inhibitors enhances the growth inhibitory effect on Nara-H cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The combination of rapamycin and MAPK inhibitors enhances the growth inhibitory effect on Nara-H cells - PMC [pmc.ncbi.nlm.nih.gov]
S6K1-IN-DG2: A Comparative Analysis of Kinase Selectivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase selectivity profile of S6K1-IN-DG2 against other kinases, supported by available experimental data. The information is presented to facilitate informed decisions in research and development involving S6K1 inhibition.
This compound is a cell-permeable pyrazolopyrimidine compound identified as a potent, ATP-competitive, and reversible inhibitor of Ribosomal Protein S6 Kinase 1 (S6K1). Understanding its selectivity is crucial for its application as a chemical probe and for the development of therapeutic agents with minimal off-target effects.
Quantitative Selectivity Profile
The selectivity of this compound has been evaluated against a broad panel of kinases. The compound demonstrates high potency for S6K1 with an IC50 value of 9.1 nM. In contrast, its activity against Akt, another key kinase in the PI3K/mTOR pathway, is significantly lower, with an IC50 of 22 µM, indicating a high degree of selectivity for S6K1 over Akt.[1]
A broader screening against a panel of 219 kinases at a concentration of 1 µM revealed that this compound exhibits significant inhibitory activity (defined as ≥50% inhibition) against a limited number of kinases. This highlights its substantial selectivity. The kinases that were notably inhibited are listed in the table below.
| Target Kinase | IC50 (nM) | Other Inhibited Kinases (≥50% inhibition at 1 µM) |
| S6K1 (p70S6K) | 9.1 | Clk1, Clk2, Dyrk1A, Dyrk3, Flt3, Flt3-D835Y, Flt4, GSK-3α/β, KDR, MAP4K4, Mink1, PKA, PRKG1, PRKG2, Ret-V804L, Ret-Y791F, RSK1, RSK3, RSK2, MSK2, MSK1 |
| Akt | 22,000 |
Table 1: Selectivity profile of this compound. Data sourced from publicly available information.[1]
S6K1 Signaling Pathway
S6K1 is a critical downstream effector of the mTOR signaling pathway, which plays a central role in regulating cell growth, proliferation, protein synthesis, and metabolism. The pathway is activated by various growth factors and nutrients.
Experimental Protocols
The determination of the kinase selectivity profile of an inhibitor like this compound typically involves in vitro kinase assays. A common method is a radiometric assay or a luminescence-based assay.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
-
Materials:
-
Recombinant Kinases (panel of 219 kinases)
-
This compound (or test compound)
-
Substrate specific to each kinase
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Multi-well assay plates
-
-
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in the kinase assay buffer.
-
Reaction Setup: The recombinant kinase, the specific substrate, and the test compound (this compound) are added to the wells of the assay plate.
-
Initiation of Reaction: The kinase reaction is initiated by adding a solution of ATP. The final concentration of the test compound used for screening is typically 1 µM in the presence of 10 µM ATP.[1]
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Termination and ADP Detection: The ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert the produced ADP into ATP, which then drives a luciferase reaction, generating a luminescent signal.
-
Data Acquisition: The luminescence is measured using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: The percentage of inhibition for each kinase at the tested concentration of this compound is calculated relative to a control reaction without the inhibitor. For potent hits, IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
-
Kinase Selectivity Profiling Workflow
The following diagram illustrates a typical workflow for determining the selectivity profile of a kinase inhibitor.
References
Validating S6K1 Target Engagement in Cells: A Comparative Guide to S6K1-IN-DG2 and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
Confirming that a therapeutic compound reaches and interacts with its intended molecular target within the complex cellular environment is a cornerstone of modern drug discovery. This guide provides a comprehensive comparison of methodologies for validating the target engagement of S6K1-IN-DG2, a potent p70S6K inhibitor, against other established techniques. By presenting objective performance data, detailed experimental protocols, and clear visual aids, this document aims to equip researchers with the necessary tools to design and execute robust target validation studies for S6K1-targeted therapeutics.
This compound: A Potent and Selective Inhibitor
This compound is a cell-permeable pyrazolopyrimidine compound that acts as a potent, ATP-competitive, and reversible inhibitor of p70 ribosomal protein S6 kinase 1 (S6K1) with an IC50 of less than 100 nM. Its high potency and selectivity make it a valuable tool for dissecting the cellular functions of S6K1 and for validating the on-target effects of potential drug candidates.
Comparison of Target Validation Methods
Several orthogonal approaches can be employed to confirm the engagement of this compound with its target in a cellular context. This guide focuses on four key methods: Western Blotting for downstream substrate phosphorylation, Cellular Thermal Shift Assay (CETSA), Immunoprecipitation followed by Mass Spectrometry (IP-MS), and in-cell kinase activity assays. The following table summarizes the key features and performance metrics of this compound and alternative S6K1 inhibitors in these assays.
| Inhibitor | IC50 (Cell-free) | Typical Cellular Concentration for Target Engagement | Primary Readout in Cells | Throughput |
| This compound | < 100 nM | 1 - 10 µM | Inhibition of p-S6 (Ser240/244) | Low to Medium |
| PF-4708671 | 160 nM | 1 - 10 µM | Inhibition of p-S6 (Ser240/244) | Low to Medium |
| LY2584702 | 4 nM | 0.1 - 1 µM | Inhibition of p-S6 (Ser240/244) | Low to Medium |
| BI-D1870 | ~15-30 nM (for RSK isoforms) | 1 - 10 µM | Inhibition of RSK substrates | Low to Medium |
Experimental Protocols & Data
Western Blotting: Assessing Downstream Substrate Phosphorylation
Principle: This method indirectly assesses S6K1 target engagement by measuring the phosphorylation status of its downstream substrate, the ribosomal protein S6 (rpS6). Inhibition of S6K1 by this compound will lead to a dose-dependent decrease in the phosphorylation of rpS6 at Ser240/244.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293, MCF7) and grow to 70-80% confluency. Treat cells with increasing concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-S6 (Ser240/244) and total S6 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities and normalize the phospho-S6 signal to the total S6 signal.
Representative Data:
| This compound (µM) | Normalized p-S6/Total S6 Ratio |
| 0 (Vehicle) | 1.00 |
| 0.1 | 0.85 |
| 0.3 | 0.60 |
| 1 | 0.25 |
| 3 | 0.05 |
| 10 | <0.01 |
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation. By treating cells with this compound and then heating the cell lysate to various temperatures, the stabilization of S6K1 can be quantified, providing direct evidence of target engagement.
Protocol:
-
Cell Treatment: Treat intact cells with this compound (e.g., 10 µM) or vehicle for 1 hour.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble fraction) and analyze the amount of soluble S6K1 at each temperature by Western blotting using an anti-S6K1 antibody.
-
Data Analysis: Generate a melting curve by plotting the band intensity of soluble S6K1 against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Representative Data:
| Temperature (°C) | Soluble S6K1 (Vehicle) | Soluble S6K1 (this compound) |
| 40 | 100% | 100% |
| 45 | 95% | 100% |
| 50 | 80% | 98% |
| 55 | 50% | 90% |
| 60 | 20% | 75% |
| 65 | 5% | 40% |
| 70 | <1% | 10% |
Immunoprecipitation-Mass Spectrometry (IP-MS)
Principle: IP-MS can be used to identify the direct binding partners of a compound. In a competitive binding experiment, pre-treatment of cells with this compound should prevent the binding of an immobilized, broad-spectrum kinase inhibitor (a "kinobead") to S6K1. This is then detected by a decrease in the amount of S6K1 pulled down by the kinobeads.
Protocol:
-
Cell Treatment: Treat cells with this compound (e.g., 10 µM) or vehicle for 1 hour.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer.
-
Affinity Purification: Incubate the lysates with kinobeads that are designed to bind to the ATP-binding site of many kinases.
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the bound proteins.
-
Sample Preparation and Mass Spectrometry: Digest the eluted proteins into peptides and analyze them by LC-MS/MS.
-
Data Analysis: Identify and quantify the proteins in each sample. A significant reduction in the amount of S6K1 identified in the this compound-treated sample compared to the vehicle control confirms target engagement.
Representative Data:
| Protein | Vehicle Control (Spectral Counts) | This compound (Spectral Counts) | Fold Change |
| S6K1 | 150 | 15 | -10 |
| CDK2 | 120 | 115 | -1.04 |
| ERK1 | 80 | 78 | -1.02 |
In-Cell Kinase Activity Assay
Principle: This method directly measures the kinase activity of S6K1 within the cell. A specific S6K1 substrate peptide is introduced into the cells, and its phosphorylation is measured. This compound will inhibit this phosphorylation in a dose-dependent manner.
Protocol:
-
Cell Transfection: Transfect cells with a vector expressing a FRET-based S6K1 activity reporter or a substrate peptide that can be later detected with a phospho-specific antibody.
-
Cell Treatment: Treat the transfected cells with a dose range of this compound.
-
Stimulation: Stimulate the S6K1 pathway with a growth factor like insulin or IGF-1.
-
Detection:
-
FRET-based: Measure the change in FRET ratio using a fluorescence plate reader or microscope. A decrease in the FRET ratio indicates inhibition of S6K1 activity.
-
Antibody-based: Lyse the cells and detect the phosphorylation of the substrate peptide by ELISA or Western blotting using a phospho-specific antibody.
-
-
Data Analysis: Plot the signal against the inhibitor concentration to determine the IC50 for S6K1 inhibition in a cellular context.
Representative Data:
| This compound (µM) | S6K1 Activity (% of Control) |
| 0 (Vehicle) | 100 |
| 0.03 | 85 |
| 0.1 | 55 |
| 0.3 | 20 |
| 1 | 5 |
| 3 | <1 |
Visualizing the Biology and the Workflow
To further clarify the experimental processes and the underlying biological context, the following diagrams have been generated using Graphviz.
Caption: Simplified S6K1 signaling pathway and the inhibitory action of this compound.
Decoding S6K1 Inhibition: A Comparative Guide to Phospho-S6 Western Blot and its Alternatives
For researchers, scientists, and drug development professionals, accurately confirming the inhibition of S6 Kinase 1 (S6K1) is a critical step in understanding cellular signaling and evaluating the efficacy of targeted therapeutics. The phosphorylation of the ribosomal protein S6 (S6) has long been the gold standard for monitoring S6K1 activity. This guide provides an objective comparison of the traditional phospho-S6 Western blot with alternative methods, supported by experimental data, to aid in the selection of the most appropriate assay for your research needs.
Introduction to S6K1 and its Role in Cellular Signaling
S6 Kinase 1 (S6K1) is a crucial serine/threonine kinase that acts as a downstream effector of the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[1] Dysregulation of the mTOR/S6K1 pathway is implicated in a variety of diseases, including cancer and metabolic disorders.[2] Upon activation by mTORC1, S6K1 phosphorylates a number of substrates, with the 40S ribosomal protein S6 being the most well-characterized.[3] The phosphorylation of S6, particularly at the Ser235/236 and Ser240/244 sites, enhances the translation of specific mRNAs, thereby promoting protein synthesis and cell growth.[4] Consequently, monitoring the phosphorylation status of S6 is a widely accepted proxy for S6K1 activity.
The Conventional Approach: Phospho-S6 Western Blot
Western blotting for phosphorylated S6 (p-S6) is a cornerstone technique for assessing S6K1 inhibition. This method involves separating cellular proteins by size via gel electrophoresis, transferring them to a membrane, and using antibodies specific to the phosphorylated forms of S6 to detect the target protein.[5]
Strengths and Limitations of Phospho-S6 Western Blot
| Feature | Strengths | Limitations |
| Specificity | High, with the use of validated phospho-specific antibodies. | Potential for off-target antibody binding. |
| Sensitivity | Generally good, but can be lower than other methods. | May require optimization for low-abundance proteins. |
| Quantitative Nature | Semi-quantitative; requires careful normalization to total protein or a housekeeping protein for accurate comparisons.[6] | Densitometry analysis can be variable. |
| Throughput | Low; not suitable for high-throughput screening (HTS). | Labor-intensive and time-consuming. |
| Information Provided | Provides information on the molecular weight of the target protein, confirming identity. | Indirect measure of S6K1 activity; S6 can be phosphorylated by other kinases like RSK.[7] |
| Cost | Relatively low cost for reagents and equipment. | Can be costly in terms of hands-on time. |
High-Throughput Alternatives to Western Blotting
For drug discovery and large-scale screening projects, several higher-throughput alternatives to the traditional Western blot are available.
Homogeneous Time-Resolved Fluorescence (HTRF) Assays
HTRF assays are a popular choice for quantifying protein phosphorylation in a high-throughput format. These assays utilize fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore conjugated to antibodies that recognize the target protein and its phosphorylated form.
A comparison of HTRF and Western blot for the detection of phosphorylated p70S6K (Thr389) in HEK293 cell lysates showed that the HTRF assay was twofold more sensitive, detecting the target in as few as 3000 cells compared to the 6000 cells required for Western blot analysis.[8]
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is another bead-based proximity assay that is well-suited for HTS. It relies on the generation of a chemiluminescent signal when donor and acceptor beads, coated with specific antibodies, are brought into close proximity by the target analyte. This technology has been successfully used to screen for S6K1 inhibitors by measuring the phosphorylation of a peptide substrate.[9]
In-Cell Western (ICW) Assays
In-Cell Western assays, also known as cytoblots, allow for the quantification of protein phosphorylation directly in fixed cells in a microplate format. This method eliminates the need for protein extraction and gel electrophoresis, significantly increasing throughput.[10]
Comparison of S6K1 Activity Assays
| Assay Method | Principle | Throughput | Sensitivity | Quantitative | Cost (Reagents) |
| Phospho-S6 Western Blot | Immunodetection of p-S6 on a membrane | Low | Moderate | Semi-quantitative | Low |
| HTRF Assay | FRET between antibody-conjugated fluorophores | High | High | Quantitative | High |
| AlphaScreen Assay | Luminescent signal from proximity beads | High | High | Quantitative | High |
| In-Cell Western Assay | Immunofluorescence in microplates | High | Moderate-High | Quantitative | Moderate |
| In Vitro Kinase Assay | Measures phosphorylation of a substrate by purified S6K1 | Medium-High | High | Quantitative | Moderate-High |
| LC-MS/MS | Mass spectrometry-based identification and quantification of phosphopeptides | Low | Very High | Quantitative | Very High |
Beyond Ribosomal S6: Alternative S6K1 Substrates
While p-S6 is a reliable readout, S6K1 phosphorylates a host of other proteins that can also be used to assess its activity. Monitoring the phosphorylation of these alternative substrates can provide a more comprehensive understanding of S6K1 signaling. Some of these substrates include:
-
eIF4B (eukaryotic initiation factor 4B): A key regulator of translation initiation.[11]
-
PDCD4 (Programmed Cell Death 4): A tumor suppressor protein.[12]
-
Rictor (rapamycin-insensitive companion of mTOR): A component of the mTORC2 complex, indicating a feedback loop.[13]
-
Cdk1 (Cyclin-dependent kinase 1) and MSH6 (MutS Homolog 6): Involved in DNA repair.[14]
The validation of these novel substrates often involves a combination of techniques, including in vitro kinase assays and mass spectrometry, to confirm direct phosphorylation by S6K1.[1]
Experimental Protocols
Standard Western Blot Protocol for Phospho-S6
-
Sample Preparation: Lyse cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[6] Determine protein concentration using a standard method like the BCA assay.
-
Gel Electrophoresis: Separate 20-40 µg of protein lysate per lane on an SDS-PAGE gel.[6]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated S6 (e.g., anti-p-S6 Ser235/236 or Ser240/244) overnight at 4°C.[6]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Detect the chemiluminescent signal using an appropriate substrate and imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total S6 or a housekeeping protein like β-actin.[6]
In Vitro S6K1 Kinase Assay
-
Reaction Setup: In a microplate well, combine purified active S6K1 enzyme, a specific S6K1 substrate (e.g., a peptide or recombinant protein), and kinase assay buffer.
-
Initiate Reaction: Add ATP to initiate the phosphorylation reaction.
-
Incubation: Incubate the reaction at 30°C for a defined period.
-
Detection: Stop the reaction and detect the phosphorylated substrate. This can be done using various methods:
-
Radiolabeling: Use [γ-³²P]ATP and measure the incorporation of the radioactive phosphate into the substrate.[16]
-
Luminescence-based: Use a reagent like ADP-Glo™, which measures the amount of ADP produced during the kinase reaction.[17]
-
Antibody-based: Detect the phosphorylated substrate using a phospho-specific antibody in an ELISA-like format.
-
Visualizing the Workflow and Signaling Pathway
S6K1 Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. S6K1 alternative splicing modulates its oncogenic activity and regulates mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. Phospho-S6 Ribosomal Protein (Ser235/236) (D57.2.2E) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. raybiotech.com [raybiotech.com]
- 6. benchchem.com [benchchem.com]
- 7. Multisite phosphorylation of S6K1 directs a kinase phospho-code that determines substrate selection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Crystal structures of the S6K1 kinase domain in complexes with inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ZRF1 is a novel S6 kinase substrate that drives the senescence programme - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mTORC1-Activated S6K1 Phosphorylates Rictor on Threonine 1135 and Regulates mTORC2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. S6K1 phosphorylates Cdk1 and MSH6 to regulate DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
- 16. Phosphorylation and Degradation of S6K1 (p70S6K1) in Response to Persistent JNK1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to S6K1 Inhibitors: Dose-Response Analysis and Methodologies
This guide provides a comprehensive comparison of commercially available inhibitors targeting the 70 kDa ribosomal protein S6 kinase 1 (S6K1), a key regulator of cell growth, proliferation, and metabolism. The focus is on the dose-response analysis of two prominent S6K1 inhibitors, PF-4708671 and LY2584702, with detailed experimental protocols for researchers in drug discovery and development.
S6K1 Signaling Pathway
The diagram below illustrates the canonical signaling pathway leading to the activation of S6K1. Growth factors and nutrients activate the PI3K/Akt/mTORC1 cascade. mTORC1, a central regulator of cell growth, directly phosphorylates and activates S6K1, which in turn phosphorylates several downstream targets, including the ribosomal protein S6 (rpS6), to promote protein synthesis.
Caption: The S6K1 signaling pathway, a critical regulator of cell growth.
Comparative Dose-Response Data of S6K1 Inhibitors
The following table summarizes the in vitro potency of PF-4708671 and LY2584702 against S6K1. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.
| Inhibitor | Target | Assay Type | IC50 | Reference |
| PF-4708671 | S6K1 | Biochemical (in vitro kinase assay) | 160 nM | [1] |
| S6K1 | Cell-based (p-S6 inhibition in HCT116 cells) | Not explicitly reported, but effective at micromolar concentrations | [1] | |
| LY2584702 | S6K1 | Biochemical (in vitro kinase assay) | 4 nM | [2] |
| S6K1 | Cell-based (p-S6 inhibition in HCT116 cells) | 100 - 240 nM | [2] |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration in biochemical assays and the cell line used in cell-based assays.
Experimental Protocols
Detailed methodologies for determining the dose-response curves and IC50 values of S6K1 inhibitors are provided below.
This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity. The ADP-Glo™ Kinase Assay is a common commercially available kit for this purpose.
Materials:
-
Recombinant active S6K1 enzyme
-
S6K1 substrate peptide (e.g., a synthetic peptide with the S6K1 recognition sequence)
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test inhibitors (e.g., PF-4708671, LY2584702) dissolved in DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
Add 1 µL of each inhibitor dilution or DMSO (as a vehicle control) to the wells of the assay plate.
-
Prepare a kinase reaction mixture containing the S6K1 enzyme and substrate peptide in Kinase Assay Buffer.
-
Add 5 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.[3]
This method assesses the ability of an inhibitor to block S6K1 activity within a cellular context by measuring the phosphorylation of its downstream target, rpS6.
Materials:
-
Human cell line (e.g., HCT116, HEK293)
-
Cell culture medium and supplements
-
Test inhibitors dissolved in DMSO
-
Stimulating agent (e.g., insulin or serum)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-rpS6 (Ser240/244), anti-total rpS6, anti-S6K1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the S6K1 inhibitor or DMSO for 1-2 hours.
-
Stimulate the S6K1 pathway by adding a stimulating agent (e.g., 100 nM insulin) for 30 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-rpS6.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total rpS6 and/or a loading control (e.g., GAPDH) to normalize the data.
-
Quantify the band intensities and calculate the percent inhibition of rpS6 phosphorylation for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for IC50 Determination
The following diagram outlines the general workflow for determining the IC50 value of a kinase inhibitor.
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.
References
A Comparative Guide to the Efficacy of S6K1 Inhibitors: PF-4708671, LY2584702, and M2698
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of three prominent S6K1 inhibitors: PF-4708671, LY2584702, and M2698. The information presented is collated from key research publications and is intended to assist researchers in selecting the appropriate tool compound for their studies and to provide a comparative baseline for new inhibitor development.
Introduction to S6K1 Inhibition
Ribosomal protein S6 kinase 1 (S6K1), a key downstream effector of the mTOR signaling pathway, is a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, and metabolism. Dysregulation of the mTOR/S6K1 pathway is implicated in a variety of diseases, including cancer, making S6K1 a significant target for drug discovery. This guide focuses on the comparative efficacy of three small molecule inhibitors that have been instrumental in elucidating the function of S6K1.
Comparative Efficacy of S6K1 Inhibitors
The following table summarizes the in vitro and in vivo efficacy of PF-4708671, LY2584702, and M2698 based on available preclinical data. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between studies.
| Inhibitor | Target(s) | In Vitro Potency | Cell-Based Assay Efficacy | In Vivo Efficacy (Xenograft Models) |
| PF-4708671 | S6K1 | IC50: 160 nM Ki: 20 nM | Inhibits IGF-1-induced S6 phosphorylation in HEK293 cells. | Showed tumor growth inhibition in a non-small cell lung cancer model and increased survival in a breast cancer model.[1] |
| LY2584702 | p70S6K | IC50: 4 nM | Inhibits S6 ribosomal protein phosphorylation in HCT116 colon cancer cells with an IC50 of 0.1-0.24 µM.[2] | Demonstrated significant antitumor efficacy in both U87MG glioblastoma and HCT116 colon carcinoma xenograft models at a dose of 12.5 mg/kg BID.[2] |
| M2698 | p70S6K, Akt1, Akt3 | IC50: 1 nM (p70S6K, Akt1, Akt3) | Dose-dependent inhibition of proliferation in 81 cancer cell lines. | Showed dose-dependent tumor growth inhibition, including regression at 30 mg/kg, in MDA-MB-468 (triple-negative breast cancer) xenografts.[3] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and the experimental approach to evaluating these inhibitors, the following diagrams are provided.
References
Validating S6K1 Inhibition: A Comparative Guide to S6K1-IN-DG2 and Genetic Knockdown
For researchers, scientists, and drug development professionals, establishing the specificity and on-target effects of a chemical inhibitor is a critical step in drug discovery and validation. This guide provides a comprehensive comparison of a potent and selective S6K1 inhibitor, S6K1-IN-DG2, with the gold-standard method of genetic knockdown for validating S6K1-dependent cellular processes.
Ribosomal protein S6 kinase 1 (S6K1) is a key downstream effector of the mTOR signaling pathway, playing a crucial role in regulating cell growth, proliferation, and metabolism. Its dysregulation is implicated in various diseases, including cancer and metabolic disorders. This compound is a cell-permeable pyrazolopyrimidine compound that acts as a potent, ATP-competitive, and reversible inhibitor of S6K1. Validating that the observed cellular effects of this compound are indeed due to the specific inhibition of S6K1 is paramount. Genetic knockdown, typically using small interfering RNA (siRNA), offers a complementary approach to specifically reduce the expression of S6K1 protein, thereby providing a benchmark for the inhibitor's effects.
This guide presents a side-by-side comparison of these two methodologies, including quantitative data on their impact on downstream signaling, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Comparison of S6K1 Inhibition and Knockdown
To objectively assess the efficacy of both approaches, the following tables summarize quantitative data on the reduction of S6K1 activity, measured by the phosphorylation of its downstream target ribosomal protein S6 (rpS6), and the impact on cell proliferation.
| Method | Target | Cell Line | Concentration/ Condition | % Reduction in p-rpS6 (Ser240/244) | Reference |
| Chemical Inhibition | S6K1 | L6 myotubes | 2.5 µM S6K1 Inhibitor II, DG2 | Complete Blockade | [1] |
| Genetic Knockdown | S6K1 | Hippocampal Neurons | S6K1 siRNA | ~60% reduction in S6K1 protein | [2] |
Table 1: Comparison of the effect of S6K1 chemical inhibition and genetic knockdown on the phosphorylation of the downstream target rpS6. Note that data for the chemical inhibitor and genetic knockdown are from different studies and cell types, representing typical efficacy.
| Method | Target | Cell Line | Effect on Cell Proliferation | Reference |
| Chemical Inhibition | S6K1 | Not explicitly quantified for this compound in the reviewed literature. | Expected to reduce proliferation in S6K1-dependent cell lines. | |
| Genetic Knockdown | S6K1 | SK-N-AS Neuroblastoma Cells | Significant reduction compared to control siRNA. | [3] |
Table 2: Comparison of the effect of S6K1 chemical inhibition and genetic knockdown on cell proliferation. While the principle is established, direct quantitative comparison for this compound was not available in the reviewed literature.
Signaling Pathway and Experimental Workflow
To visualize the mechanisms of action and the validation strategy, the following diagrams illustrate the S6K1 signaling pathway and the experimental workflow for comparing this compound with S6K1 genetic knockdown.
References
A Comparative Guide to S6K1 Inhibitors: S6K1-IN-DG2, PF-4708671, and LY2584702
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the S6K1 inhibitor, S6K1-IN-DG2, with two other widely used inhibitors, PF-4708671 and LY2584702. The information presented is intended to assist researchers in selecting the most appropriate tool compound for their studies on the mTOR/S6K1 signaling pathway, a critical regulator of cell growth, proliferation, and metabolism.
Introduction to S6K1 and its Inhibition
Ribosomal protein S6 kinase 1 (S6K1), a serine/threonine kinase, is a key downstream effector of the mTORC1 signaling pathway. Dysregulation of this pathway is implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases. As such, S6K1 has emerged as a significant therapeutic target. This guide focuses on the comparative efficacy of three small molecule inhibitors of S6K1.
Comparative Activity of S6K1 Inhibitors
The following table summarizes the available biochemical and cellular potency of this compound, PF-4708671, and LY2584702. It is important to note that direct head-to-head comparative studies across a broad panel of cell lines are limited in the public domain. The data presented here is compiled from various sources.
| Inhibitor | Target(s) | Biochemical IC50 (S6K1) | Cellular Potency (pS6 IC50) | Key Characteristics |
| This compound | p70S6K | < 100 nM[1] | Data not publicly available | Potent inhibitor of p70S6K.[2][1] |
| PF-4708671 | S6K1 | 160 nM | ~1-10 µM (in various cell lines) | Cell-permeable and highly specific for S6K1 over other related kinases.[3][4] |
| LY2584702 | p70S6K | 4 nM | Data not publicly available | Potent and highly selective ATP-competitive inhibitor.[5][6] |
Note: IC50 values can vary depending on the assay conditions and cell line used. The data provided should be considered as a general guide.
Signaling Pathway and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is crucial to visualize the S6K1 signaling pathway and the experimental workflows used to assess their activity.
Experimental Protocols
Biochemical S6K1 Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies S6K1 activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant S6K1 enzyme
-
S6K1 substrate (e.g., synthetic peptide)
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Kinase Assay Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test inhibitors (this compound, PF-4708671, LY2584702)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
Add inhibitor solutions to the wells of the 384-well plate.
-
Prepare a master mix containing recombinant S6K1 enzyme and substrate in Kinase Assay Buffer.
-
Add the master mix to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and deplete remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values from the dose-response curves.
Cell-Based S6K1 Activity Assay (Western Blot for Phospho-S6)
This assay measures the ability of an inhibitor to block S6K1 activity within a cellular context by detecting the phosphorylation of its downstream target, S6 ribosomal protein.
Materials:
-
Cancer cell lines (e.g., MCF7, PC3, A549)
-
Cell culture medium and supplements
-
Test inhibitors (this compound, PF-4708671, LY2584702)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-S6 (Ser235/236) and anti-total S6
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the test inhibitors for a specified time (e.g., 2 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-S6 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total S6 to confirm equal loading.
-
Quantify band intensities and calculate the IC50 value for the inhibition of S6 phosphorylation.
Conclusion
This compound, PF-4708671, and LY2584702 are all potent inhibitors of S6K1. While publicly available data for a direct, comprehensive comparison across multiple cell lines is limited, the provided information on their biochemical and cellular activities, along with detailed experimental protocols, offers a valuable resource for researchers. The choice of inhibitor will depend on the specific experimental needs, including the desired potency, selectivity, and cell permeability. Further in-house validation is recommended to determine the optimal inhibitor and concentration for any given research application.
References
- 1. This compound | p70S6K抑制剂 | MCE [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of S6K1-IN-DG2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This document provides essential safety and logistical information for the proper disposal of the p70S6K inhibitor, S6K1-IN-DG2, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. The SDS contains detailed information regarding the compound's physical and chemical properties, potential hazards, and emergency procedures.
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat should be worn at all times.
-
Respiratory Protection: In cases of potential aerosolization or handling of large quantities, a respirator may be necessary.
Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible.
Step-by-Step Disposal Procedures
The disposal of this compound must adhere to all applicable federal, state, and local regulations. The following is a general procedural framework. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Waste Identification and Segregation:
-
All waste containing this compound must be classified as hazardous chemical waste.
-
Segregate this compound waste from other waste streams to prevent accidental reactions. Do not mix with incompatible materials.
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.
-
The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution.
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated and secure satellite accumulation area.
-
This area should be well-ventilated and away from sources of ignition or reaction.
-
Keep the container tightly sealed when not in use.
-
-
Disposal Request and Pickup:
-
Once the waste container is full or has reached its designated accumulation time limit, submit a waste pickup request to your institution's EHS department.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
-
Spill and Exposure Procedures
In case of a spill:
-
Evacuate: Immediately evacuate the affected area and alert others.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: If it is safe to do so, contain the spill using appropriate absorbent materials.
-
Clean: Follow your institution's specific spill cleanup procedures. This may involve using a spill kit and decontaminating the area.
-
Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.
In case of personal exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.
-
Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Quantitative Data Summary
For ease of reference, the following table summarizes key information typically found in the Safety Data Sheet for a research compound like this compound.
| Property | Typical Information |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage Temperature | Refer to the product data sheet for specific instructions |
| GHS Hazard Statements | May include acute toxicity, skin irritation, eye irritation |
Signaling Pathway and Disposal Workflow
The following diagrams illustrate the general signaling pathway context for S6K1 and the logical workflow for the proper disposal of this compound.
Caption: General signaling pathway involving S6K1 and the inhibitory action of this compound.
Caption: Step-by-step workflow for the proper disposal of this compound waste.
By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and responsible disposal of this compound, fostering a secure research environment.
Personal protective equipment for handling S6K1-IN-DG2
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling S6K1-IN-DG2. The following protocols for personal protective equipment (PPE), handling, and disposal are based on best practices for potent small molecule kinase inhibitors to ensure a safe laboratory environment.
Disclaimer: As a specific Safety Data Sheet (SDS) for this compound is not publicly available, these recommendations are derived from guidelines for handling similar potent kinase inhibitors. Always consult with your institution's Environmental Health and Safety (EHS) department and refer to the supplier's SDS when available.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent p70S6K inhibitor.[1][2] While specific toxicological data is not available, it should be handled as a potentially hazardous compound. Similar potent kinase inhibitors can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Therefore, a comprehensive approach to personal protection is mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory. |
| Hand Protection | Protective gloves | Two pairs of chemotherapy-rated gloves are recommended, especially when handling stock solutions.[3][4] |
| Body Protection | Impervious laboratory coat or gown | Should be resistant to chemical permeation.[3][4] |
| Respiratory Protection | Suitable respirator (e.g., N95) | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to avoid aerosol inhalation.[3] |
Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.[3][4]
Operational Plan: Step-by-Step Handling Protocol
-
Don Personal Protective Equipment (PPE): Before entering the designated handling area, put on all required PPE as specified in the table above. This includes inner and outer gloves, a lab coat, and eye protection. A respirator should be used if handling the powder outside of a containment system.
-
Prepare the Workspace: All handling of this compound, especially weighing the solid compound and preparing stock solutions, should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure.[3]
-
Weighing and Reconstitution:
-
Handle the solid form of this compound with care to avoid generating dust.
-
When preparing solutions, add the solvent slowly to the solid to prevent splashing.
-
Clearly label all solutions with the compound name, concentration, date, and your initials.
-
-
Decontaminate the Workspace: After handling is complete, wipe down all surfaces and equipment in the fume hood/BSC with an appropriate decontamination solution (e.g., a high-pH solution or a validated commercial product). Dispose of the absorbent paper as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, outer gloves are removed first, followed by the lab coat, and then inner gloves.
Disposal Plan
The disposal of this compound and any contaminated materials must be treated as hazardous waste unless otherwise specified by your institution's EHS department.
Waste Segregation and Collection
| Waste Type | Disposal Container |
| Solid Waste (unused compound) | Labeled, sealed, and chemically compatible container. |
| Liquid Waste (solutions) | Labeled, sealed, and chemically compatible container. |
| Contaminated Sharps | Puncture-resistant sharps container. |
| Contaminated Labware (gloves, etc.) | Labeled hazardous waste bag. |
Step-by-Step Disposal Protocol
-
Segregate Waste: Separate waste into the categories listed in the table above.
-
Use Compatible Containers: Select waste containers that are chemically compatible with this compound and any solvents used. Containers must be in good condition with no leaks and have tight-fitting lids.[5]
-
Proper Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents. Avoid using abbreviations.[5]
-
Storage of Waste: Store waste containers in a designated, secure area away from general lab traffic until they are collected by your institution's EHS personnel.
-
Consult EHS: Always follow your institution's specific procedures for hazardous waste pickup and disposal.
Experimental Workflow and Safety Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
